molecular formula C8H8ClNO2 B182450 Methyl 6-chloro-5-methylpicolinate CAS No. 178421-22-2

Methyl 6-chloro-5-methylpicolinate

Cat. No.: B182450
CAS No.: 178421-22-2
M. Wt: 185.61 g/mol
InChI Key: AMIHCSRDGRJMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-methylpicolinate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIHCSRDGRJMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592798
Record name Methyl 6-chloro-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178421-22-2
Record name Methyl 6-chloro-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 6-chloro-5-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 6-chloro-5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the chlorination and cyanation of a pyridine derivative to form 6-chloro-5-methylpicolinonitrile, followed by hydrolysis to the corresponding carboxylic acid and subsequent esterification. This document offers detailed experimental protocols, a summary of quantitative data for analogous reactions, and workflow diagrams to facilitate laboratory-scale synthesis. The methodologies are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Introduction

Substituted picolinates are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of bioactive molecules. This compound, in particular, possesses a unique substitution pattern on the pyridine ring that makes it a valuable precursor for the development of novel therapeutic agents and agrochemicals. The presence of a chloro, a methyl, and a methyl ester group offers multiple points for further chemical modification. This guide outlines a feasible and efficient laboratory-scale synthesis of this target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in two primary stages:

  • Synthesis of 6-chloro-5-methylpicolinic acid: This key intermediate can be prepared from 5-methyl-1-oxy-pyridine-2-carbonitrile through a chlorination reaction, followed by hydrolysis of the nitrile group.

  • Esterification: The final product is obtained through the Fischer esterification of 6-chloro-5-methylpicolinic acid with methanol under acidic conditions.

The overall synthetic workflow is depicted below.

Synthesis_Workflow A 5-Methyl-1-oxy-pyridine-2-carbonitrile B 6-chloro-5-Methylpicolinonitrile A->B POCl3 C 6-chloro-5-methylpicolinic Acid B->C Acid or Base Hydrolysis D This compound C->D Methanol, H2SO4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.

Synthesis of 6-chloro-5-Methylpicolinonitrile

This procedure is based on the chlorination of 5-methyl-1-oxy-pyridine-2-carbonitrile using phosphorus oxychloride[1].

Materials:

  • 5-Methyl-1-oxy-pyridine-2-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add phosphorus oxychloride (20 mL).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 5-methyl-1-oxy-pyridine-2-carbonitrile (2.6 g, 19 mmol) in portions to the cooled phosphorus oxychloride with stirring.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain for 2 hours.

  • Remove the volatile components under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate in petroleum ether as the eluent to yield 6-chloro-5-methylpicolinonitrile.

Synthesis of 6-chloro-5-methylpicolinic Acid

This protocol describes the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This is a general procedure for nitrile hydrolysis and may require optimization.

Materials:

  • 6-chloro-5-Methylpicolinonitrile

  • Sulfuric acid (50% v/v) or Sodium hydroxide solution (e.g., 6M)

  • Saturated sodium bicarbonate solution (for acid hydrolysis) or Hydrochloric acid (for base hydrolysis)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure (Acid-catalyzed Hydrolysis):

  • In a round-bottom flask, combine 6-chloro-5-methylpicolinonitrile (1.0 eq.) and a 50% (v/v) solution of sulfuric acid in deionized water.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 4-5.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to obtain 6-chloro-5-methylpicolinic acid.

Synthesis of this compound

This final step involves the Fischer esterification of the carboxylic acid intermediate[2][3][4].

Materials:

  • 6-chloro-5-methylpicolinic acid

  • Methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing dried 6-chloro-5-methylpicolinic acid (1.0 eq.), add methanol (20 eq.) as the solvent and reagent.

  • With stirring, carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Quantitative Data

StepReaction TypeStarting MaterialProductReagentsRepresentative Yield (%)
1Chlorination5-Methyl-1-oxy-pyridine-2-carbonitrile6-chloro-5-MethylpicolinonitrilePOCl₃~54%[1]
2HydrolysisSubstituted picolinonitrileSubstituted picolinic acidH₂SO₄ (aq)85-95%[5]
3EsterificationSubstituted picolinic acidMethyl substituted picolinateCH₃OH, H₂SO₄70-85%[5]

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations.

Logical_Relationships Start Pyridine Precursor Intermediate1 Nitrile Intermediate Start->Intermediate1 Chlorination & Cyanation Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 Hydrolysis Product Target Ester Intermediate2->Product Esterification

Caption: Logical flow of the synthetic route.

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound. The described protocols, based on well-established chemical reactions, provide a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. The provided quantitative data for analogous reactions can aid in the optimization of the process. Further experimental work is recommended to refine the reaction conditions for this specific target molecule.

References

An In-depth Technical Guide to Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-methylpicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a halogenated picolinate, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the chloro- and ester-functional groups. This document provides a comprehensive overview of its chemical properties, spectral characteristics, and a plausible synthetic route, offering valuable insights for its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name methyl 6-chloro-5-methylpyridine-2-carboxylateN/A
CAS Number 178421-22-2
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol N/A
Appearance White to off-white solidN/A

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. Based on related picolinate structures, the following chemical shifts can be predicted:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH7.5 - 8.1Doublet1H
Aromatic CH7.3 - 7.8Doublet1H
OCH₃~3.9Singlet3H
Ring CH₃~2.4Singlet3H

¹³C NMR would further confirm the carbon skeleton, with characteristic shifts for the carboxyl carbon, the aromatic carbons (including the one bearing the chlorine atom), and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)1720 - 1740
C-O (Ester)1200 - 1300
C=C, C=N (Aromatic Ring)1450 - 1600
C-Cl700 - 850
C-H (Aromatic & Aliphatic)2850 - 3100
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

IonExpected m/z
[M]⁺ (for ³⁵Cl)185.02
[M+2]⁺ (for ³⁷Cl)187.02

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a plausible synthetic route can be devised based on established pyridine chemistry. The following protocol is a generalized procedure adapted from the synthesis of similar substituted picolinates.

Proposed Synthesis of this compound

The synthesis can be envisioned starting from 6-hydroxy-5-methylpicolinic acid, proceeding through chlorination and subsequent esterification.

Step 1: Chlorination of 6-hydroxy-5-methylpicolinic acid

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: a. To the flask, add 6-hydroxy-5-methylpicolinic acid (1.0 eq.). b. Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (2-5 eq.) via the dropping funnel at 0 °C. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. f. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). g. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chloro-5-methylpicolinic acid.

Step 2: Esterification of 6-chloro-5-methylpicolinic acid

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: a. Dissolve the crude 6-chloro-5-methylpicolinic acid from the previous step in an excess of methanol. b. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). c. Heat the mixture to reflux for 4-8 hours. d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the mixture and remove the excess methanol under reduced pressure. f. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components.

Synthesis_Workflow Start 6-hydroxy-5-methylpicolinic acid Step1 Chlorination (POCl₃ or SOCl₂) Start->Step1 Intermediate 6-chloro-5-methylpicolinic acid Step1->Intermediate Step2 Esterification (Methanol, H⁺) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Characterization_Workflow Compound This compound Analysis Spectroscopic Analysis Compound->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural characterization of the final product.

An In-depth Technical Guide to Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 178421-22-2

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-methylpicolinate, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is a pyridine derivative with a chlorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring, with a methyl ester at the 2-position. Its chemical structure and properties are fundamental to its role as a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 178421-22-2[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [2]
Boiling Point 298.1±35.0 °C at 760 mmHg[3]
Melting Point Not available[3][4]

Synthesis

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 6-chloro-5-methylpicolinic acid (CAS Number: 1166828-13-2). A common and effective method for this transformation is the Fischer esterification reaction.

Proposed Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from the commercially available precursor.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 6_chloro_5_methylpicolinic_acid 6-chloro-5-methylpicolinic acid Esterification Fischer Esterification 6_chloro_5_methylpicolinic_acid->Esterification Methanol, Acid Catalyst (e.g., H₂SO₄) Methyl_6_chloro_5_methylpicolinate This compound Esterification->Methyl_6_chloro_5_methylpicolinate Workup and Purification

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods and should be adapted and optimized for specific laboratory conditions.[5][6][7][8]

Materials:

  • 6-chloro-5-methylpicolinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-5-methylpicolinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

This compound is a key building block for a class of synthetic auxin herbicides.[9][10][11][12] The picolinate scaffold is a well-established pharmacophore for herbicidal activity, and modifications at the 5- and 6-positions of the pyridine ring can lead to the development of new, selective, and effective herbicides. The synthesis of these herbicides often involves nucleophilic substitution of the chlorine atom at the 6-position.

Pharmaceuticals

While direct applications are less documented, picolinate derivatives are explored in various therapeutic areas. For instance, related picolinamide structures have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a target in cancer therapy.[13][14][15][16] The structural features of this compound make it a valuable starting material for the synthesis of novel pharmaceutical candidates.

Mandatory Visualizations

Logical Relationship in Synthetic Application

The following diagram illustrates the role of this compound as a pivotal intermediate in the development of new chemical entities.

Logical_Relationship Role of this compound in Synthesis Precursor 6-chloro-5-methylpicolinic acid Intermediate This compound Precursor->Intermediate Esterification Application1 Synthetic Auxin Herbicides Intermediate->Application1 Further Functionalization Application2 Novel Pharmaceutical Scaffolds Intermediate->Application2 Further Functionalization

Caption: The central role of this compound.

References

Spectroscopic Profile of Methyl 6-chloro-5-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 6-chloro-5-methylpicolinate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values derived from the analysis of closely related analogs and foundational spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on data from analogous compounds such as Methyl 6-chloropicolinate and Ethyl 6-chloro-5-methylpicolinate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HH-4
~7.4-7.6d1HH-3
~3.9s3HO-CH₃
~2.4s3HAr-CH₃

Note: The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165C=O
~158C-6
~148C-2
~140C-4
~135C-5
~125C-3
~53O-CH₃
~18Ar-CH₃
Table 3: Predicted IR Absorption Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2950-3000MediumC-H stretch (aliphatic)
~1720-1740StrongC=O stretch (ester)
~1570-1590MediumC=C stretch (aromatic)
~1430-1470MediumC-H bend (aliphatic)
~1250-1300StrongC-O stretch (ester)
~1100-1150MediumC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
185/187High[M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
154/156Medium[M - OCH₃]⁺
126/128Medium[M - COOCH₃]⁺
113Low[M - Cl - OCH₃]⁺

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-500.

  • Source Temperature: 200-250 °C.

Data Processing:

  • Identify the molecular ion peak ([M]⁺). The characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for [M]⁺ and [M+2]⁺) should be observed.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the observed spectrum with theoretical fragmentation patterns to confirm the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Sample Sample: This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep NMR Prep IR_Prep Place on ATR Crystal Sample->IR_Prep IR Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Isotope Pattern) MS_Acq->MS_Data Analysis Data Analysis and Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-methylpicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of a chloro substituent at the 6-position and an electron-withdrawing methyl ester group. This guide provides a detailed exploration of the core reaction mechanisms associated with this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed experimental protocols for these transformations, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate a comprehensive understanding and practical application of this versatile reagent.

Core Reaction Mechanisms

The chemical behavior of this compound is dominated by the reactivity of the C-Cl bond, which is susceptible to cleavage and substitution. The principal reaction pathways are nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing ester group and the chloro substituent. The SNAr reaction of this compound proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. This leads to the formation of a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing groups.[3][4] In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[1][2]

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting into the C-Cl bond to form a palladium(II) intermediate.[6][7]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[7][8]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[6][7]

Suzuki_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-Cl oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate Ar-Pd(II)L2-R transmetalation->pd_trans_intermediate reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product reactant Ar-Cl (this compound) reactant->oxidative_addition boronic_acid R-B(OR)2 + Base boronic_acid->transmetalation

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing arylamines from aryl halides. With this compound, it provides a direct route to 6-amino-5-methylpicolinate derivatives. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of the picolinate.[10]

  • Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[10][12]

  • Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the C-N bond of the product, regenerating the Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Amination pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-Cl oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido_intermediate Ar-Pd(II)L2-NR2 amine_coordination->pd_amido_intermediate reductive_elimination Reductive Elimination pd_amido_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 (Aryl Amine) reductive_elimination->product reactant Ar-Cl (this compound) reactant->oxidative_addition amine HNR2 + Base amine->amine_coordination

Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination.

Quantitative Data Summary

The following tables summarize representative yields for key transformations analogous to those of this compound, providing a benchmark for process optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

EntryAryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O1001285-95
24-Methoxyphenylboronic acidPd2(dba)3 / XPhosK2CO3Dioxane1101680-90
3Thiophene-2-boronic acidPdCl2(dppf)Cs2CO3DMF90875-85

Table 2: Representative Yields for Buchwald-Hartwig Amination of Heteroaryl Chlorides

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)2 / BINAPNaOt-BuToluene1001890-98
2AnilinePd2(dba)3 / BrettPhosLHMDSTHF801285-95
3BenzylaminePdCl2(Amphos)K3PO4Dioxane1102470-80

Detailed Experimental Protocols

The following are generalized, detailed protocols for the key transformations discussed, adapted from standard procedures for analogous compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

Procedure:

  • To the reaction flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K2CO3, Cs2CO3, K3PO4; 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, DMF).

  • Purge the flask with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

Procedure:

  • To the reaction flask, add the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3; 1-5 mol%) and the phosphine ligand (e.g., BINAP, BrettPhos; 2-10 mol%).

  • Add the base (e.g., NaOt-Bu, K3PO4, LHMDS; 1.5-2.5 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene, THF, dioxane).

  • Purge the flask with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is well-suited for a variety of important chemical transformations. A thorough understanding of its core reaction mechanisms—nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—is crucial for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field, enabling the strategic design and optimization of synthetic routes involving this versatile building block.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for Methyl 6-chloro-5-methylpicolinate, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis of substituted picolinates is a critical area of research, and this document outlines several strategic pathways starting from commercially available precursors. The methodologies, quantitative data, and logical workflows are based on established chemical literature and patent filings for analogous structures.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route may depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and safety considerations. This guide details three plausible synthetic pathways, each commencing from a different precursor.

Starting MaterialKey TransformationsNumber of Steps
5-Methyl-2-cyanopyridineN-Oxidation, Chlorination, Nitrile Hydrolysis, Esterification4
2,5-LutidineSide-chain Oxidation, N-Oxidation, Chlorination, Esterification4
6-Hydroxy-5-methylpicolinic AcidChlorination, Esterification2

Route 1: Synthesis from 5-Methyl-2-cyanopyridine

This pathway begins with the functionalization of 5-methyl-2-cyanopyridine. The key steps involve the activation of the pyridine ring via N-oxidation, followed by chlorination and subsequent conversion of the nitrile group to the methyl ester.

Route_1_Synthesis_from_5_Methyl_2_cyanopyridine start 5-Methyl-2-cyanopyridine reagent1 Oxidizing Agent (e.g., m-CPBA) start->reagent1 int1 5-Methylpicolinonitrile N-oxide reagent2 Chlorinating Agent (e.g., POCl3) int1->reagent2 int2 6-Chloro-5-methylpicolinonitrile reagent3 Acid or Base Hydrolysis (e.g., NaOH, H2O) int2->reagent3 int3 6-Chloro-5-methylpicolinic Acid reagent4 Esterification (CH3OH, H+) int3->reagent4 end_product This compound reagent1->int1 reagent2->int2 reagent3->int3 reagent4->end_product

Caption: Synthetic pathway from 5-Methyl-2-cyanopyridine.
Quantitative Data Summary (Route 1)

The following table provides representative yields for each type of reaction, based on analogous transformations found in the literature.

StepReaction TypeStarting MaterialProductReagentsRepresentative Yield (%)Reference
1N-Oxidation5-Methyl-2-cyanopyridine5-Methylpicolinonitrile N-oxidem-CPBA90%[1]
2Chlorination5-Methylpicolinonitrile N-oxide6-Chloro-5-methylpicolinonitrilePOCl₃54.1%[2]
3Hydrolysis6-Chloro-5-methylpicolinonitrile6-Chloro-5-methylpicolinic AcidNaOH (aq), then HCl (aq)90-98%[3]
4Esterification6-Chloro-5-methylpicolinic AcidThis compoundCH₃OH, H₂SO₄85-95%[3][4]
Experimental Protocols (Route 1)

Protocol 1.1: Synthesis of 5-Methylpicolinonitrile N-oxide

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure: 5-Methyl-2-cyanopyridine is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[1]

Protocol 1.2: Synthesis of 6-Chloro-5-methylpicolinonitrile

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser.

  • Procedure: 5-Methylpicolinonitrile N-oxide (1.0 eq.) is added in batches to phosphorus oxychloride (POCl₃) (10 eq.) at 0 °C.[2] The reaction mixture is then heated to 90 °C for 2 hours.[2] After cooling, the excess POCl₃ is removed under vacuum. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Protocol 1.3: Synthesis of 6-Chloro-5-methylpicolinic Acid

  • Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure: 6-Chloro-5-methylpicolinonitrile is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.[3]

Protocol 1.4: Synthesis of this compound

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure: 6-Chloro-5-methylpicolinic acid (1.0 eq.) is dissolved in an excess of methanol.[4] A catalytic amount of concentrated sulfuric acid is slowly added.[4] The mixture is heated to reflux for 16 hours.[4] After cooling, the excess methanol is removed under reduced pressure. The residue is poured into ice water and the mixture is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[4]

Route 2: Synthesis from 2,5-Lutidine

This approach utilizes the readily available 2,5-lutidine as the starting material. The synthesis involves the selective oxidation of the methyl group at the 2-position, followed by N-oxidation, chlorination, and final esterification.

Route_2_Synthesis_from_2_5_Lutidine start 2,5-Lutidine reagent1 Oxidizing Agent (e.g., KMnO4) start->reagent1 int1 5-Methylpicolinic Acid reagent2 Oxidizing Agent (e.g., m-CPBA) int1->reagent2 int2 5-Methylpicolinic Acid N-oxide reagent3 Chlorinating Agent (e.g., POCl3) int2->reagent3 int3 6-Chloro-5-methylpicolinic Acid reagent4 Esterification (CH3OH, H+) int3->reagent4 end_product This compound reagent1->int1 reagent2->int2 reagent3->int3 reagent4->end_product

Caption: Synthetic pathway from 2,5-Lutidine.
Quantitative Data Summary (Route 2)

StepReaction TypeStarting MaterialProductReagentsRepresentative Yield (%)Reference
1Side-chain Oxidation2,5-Lutidine5-Methylpicolinic AcidKMnO₄~40%[4]
2N-Oxidation5-Methylpicolinic Acid5-Methylpicolinic Acid N-oxideH₂O₂ / Acetic AcidHighGeneral Knowledge
3Chlorination5-Methylpicolinic Acid N-oxide6-Chloro-5-methylpicolinic AcidPOCl₃Moderate to HighGeneral Knowledge
4Esterification6-Chloro-5-methylpicolinic AcidThis compoundCH₃OH, H₂SO₄85-95%[3][4]
Experimental Protocols (Route 2)

Protocol 2.1: Synthesis of 5-Methylpicolinic Acid

  • Apparatus: A large three-necked round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

  • Procedure: 2,5-Lutidine is dissolved in water. The solution is heated, and potassium permanganate (KMnO₄) is added portion-wise while maintaining the reaction temperature.[4] The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the mixture is heated for several more hours. The hot solution is then filtered to remove manganese dioxide. The filtrate is concentrated and acidified with hydrochloric acid to precipitate the product, which is collected by filtration.

Protocol 2.2: Synthesis of 5-Methylpicolinic Acid N-oxide

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Procedure: 5-Methylpicolinic acid is dissolved in glacial acetic acid. Hydrogen peroxide (30% solution) is added slowly, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the N-oxide.

Protocol 2.3: Synthesis of 6-Chloro-5-methylpicolinic Acid

  • Apparatus: A round-bottom flask fitted with a reflux condenser and a gas trap.

  • Procedure: 5-Methylpicolinic acid N-oxide is treated with an excess of phosphorus oxychloride (POCl₃) and heated to reflux. After the reaction is complete, the excess POCl₃ is distilled off under reduced pressure. The residue is cautiously quenched with ice water and then neutralized to precipitate the crude product. The product can be purified by recrystallization.

Protocol 2.4: Synthesis of this compound

  • This step follows the same procedure as Protocol 1.4.

Route 3: Synthesis from 6-Hydroxy-5-methylpicolinic Acid

This is the most direct route, assuming the availability of the starting material, 6-hydroxy-5-methylpicolinic acid. It involves a chlorination step followed by esterification.

Route_3_Synthesis_from_6_Hydroxy_5_methylpicolinic_Acid start 6-Hydroxy-5-methylpicolinic Acid reagent1 Chlorinating Agent (e.g., SOCl2, POCl3) start->reagent1 int1 6-Chloro-5-methylpicolinic Acid reagent2 Esterification (CH3OH, H+) int1->reagent2 end_product This compound reagent1->int1 reagent2->end_product

Caption: Synthetic pathway from 6-Hydroxy-5-methylpicolinic Acid.
Quantitative Data Summary (Route 3)

StepReaction TypeStarting MaterialProductReagentsRepresentative Yield (%)Reference
1Chlorination6-Hydroxy-5-methylpicolinic Acid6-Chloro-5-methylpicolinic AcidSOCl₂ / DMFHigh[5]
2Esterification6-Chloro-5-methylpicolinic AcidThis compoundCH₃OH90%[5]
Experimental Protocols (Route 3)

Protocol 3.1: Synthesis of this compound (One-Pot)

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, protected from atmospheric moisture.

  • Procedure: A procedure analogous to the synthesis of methyl 6-chloro-5-nitronicotinate can be adapted.[5] 6-Hydroxy-5-methylpicolinic acid (1.0 eq.) is suspended in thionyl chloride (SOCl₂) (4-5 eq.).[5] A catalytic amount of N,N-dimethylformamide (DMF) (0.15 eq.) is added.[5] The reaction mixture is heated to reflux for several hours.[5] After completion, the excess SOCl₂ is removed by vacuum concentration.[5] The residue, which is the intermediate acid chloride, is dissolved in an anhydrous solvent like DCM and cooled to a low temperature (e.g., -40 °C).[5] Methanol (1.4 eq.) is then added slowly, maintaining the low temperature.[5] After the addition, the mixture is gradually warmed to room temperature. An aqueous solution of NaHCO₃ is added for workup. The organic phase is separated, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.[5]

References

An In-depth Technical Guide to Methyl 6-chloro-5-methylpicolinate: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-chloro-5-methylpicolinate, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its structural analogs, synthetic derivatization strategies, and the biological activities of the resulting compounds, with a focus on anticancer and antimicrobial applications. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the picolinate scaffold.

The this compound Core

This compound belongs to the pyridine carboxylic acid ester family, a class of compounds recognized as a "privileged" structural motif in drug discovery. The pyridine ring is a key component in numerous FDA-approved drugs. The specific substitution pattern of this core molecule—a chloro group at the 6-position, a methyl group at the 5-position, and a methyl ester at the 2-position—offers multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Synthetic Strategies for Derivatization

The reactivity of the this compound core is primarily dictated by the chloro substituent at the 6-position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic attack at the C6 position, allowing for the displacement of the chloride. This is a versatile method for introducing a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

A general workflow for nucleophilic aromatic substitution on the this compound core is as follows:

G General Workflow for Nucleophilic Aromatic Substitution start Start: this compound & Nucleophile Selection reaction_setup Reaction Setup: - Solvent - Base (if required) - Temperature start->reaction_setup reaction Nucleophilic Substitution Reaction reaction_setup->reaction workup Aqueous Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end_node End: 6-substituted-5-methylpicolinate Derivative characterization->end_node

General workflow for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the 6-chloro position with various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of a wide array of biaryl and heteroaryl derivatives.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below:

G Experimental Workflow for Suzuki-Miyaura Coupling start Start: this compound & Boronic Acid/Ester reagents Reagents & Catalyst: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reagents inert_atm Inert Atmosphere: - Degas Solvent - Purge with N₂ or Ar reagents->inert_atm reaction Reaction: - Heating (Conventional or Microwave) inert_atm->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring workup Aqueous Work-up: - Extraction & Washing monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product End: 6-Aryl-5-methylpicolinate Derivative purification->product

Workflow for Suzuki-Miyaura cross-coupling.

Biological Activities of Structural Analogs and Derivatives

Derivatives of the picolinate scaffold have demonstrated a broad range of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

Many pyridine-containing compounds act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Two important targets for picolinate-derived inhibitors are Aurora Kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aurora Kinase Signaling Pathway: Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[1][2][3] Inhibitors of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

G Simplified Aurora Kinase Signaling Pathway Aurora_Kinase Aurora Kinase Substrates Substrate Proteins (e.g., Histone H3, TPX2) Aurora_Kinase->Substrates Phosphorylates Picolinate_Inhibitor Picolinate-based Inhibitor Picolinate_Inhibitor->Aurora_Kinase Apoptosis Apoptosis Picolinate_Inhibitor->Apoptosis Induces Spindle_Assembly Mitotic Spindle Assembly Substrates->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Cell_Cycle_Progression Cell Cycle Progression Cytokinesis->Cell_Cycle_Progression

Inhibition of Aurora Kinase signaling by a picolinate derivative.

VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5][6] Inhibiting VEGFR-2 can starve tumors of their blood supply.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Phosphorylates Picolinate_Inhibitor Picolinate-based Inhibitor Picolinate_Inhibitor->VEGFR2 Cell_Proliferation Endothelial Cell Proliferation Downstream_Signaling->Cell_Proliferation Cell_Migration Endothelial Cell Migration Downstream_Signaling->Cell_Migration Vascular_Permeability Vascular Permeability Downstream_Signaling->Vascular_Permeability Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Vascular_Permeability->Angiogenesis

Inhibition of VEGFR-2 signaling by a picolinate derivative.

The following table summarizes the in vitro anticancer activity of some picolinamide derivatives, which are structurally related to the esters of picolinic acid.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-Methyl-picolinamide-4-thiol6pMGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
Pyridine-Ureas8eMCF-7 (Breast)0.11 (72h)[8]
8nMCF-7 (Breast)0.80 (72h)[8]
Antimicrobial Activity

Picolinic acid and its derivatives have also been investigated for their antimicrobial properties.

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for some picolinate derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Zinc picolinateBacillus cereus500
Staphylococcus aureus500
Escherichia coli500
Copper picolinateStaphylococcus aureus500
Escherichia coli500
Picolinic acidStaphylococcus aureus20 - 780 (pH 5.0)[9]
Pseudomonas aeruginosa190 - 3130 (pH 7.0)[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the synthesis of 6-aryl-5-methylpicolinate derivatives.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) for the required time (typically 2-24 hours for conventional heating, or 15-60 minutes for microwave irradiation).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

General Protocol for In Vitro Anticancer MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its amenability to a variety of chemical modifications, particularly at the 6-position, allows for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer and antimicrobial activities of related picolinate derivatives highlight the potential of this compound class. This technical guide provides a foundation for researchers to explore the synthesis and biological evaluation of novel analogs and derivatives of this compound, with the ultimate goal of advancing new drug candidates into the development pipeline.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-methylpicolinate, a substituted pyridine carboxylic acid ester, presents a scaffold of interest for synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as reaction optimization, formulation development, and preliminary assessment of its potential as a bioactive agent. This technical guide provides a summary of the available physicochemical data for this compound, alongside detailed, generalized experimental protocols for the determination of key properties. Due to a scarcity of publicly available experimental data for this specific compound, this guide also includes predicted values and data from structurally related molecules to provide estimations. Furthermore, a conceptual workflow for the preliminary biological evaluation of this compound is presented.

Introduction

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their versatile chemical reactivity and diverse biological activities. This compound (CAS No: 178421-22-2) is a member of this important class of compounds. Its structure, featuring a chlorinated and methylated pyridine ring with a methyl ester functional group, suggests potential for a range of chemical transformations and biological interactions.

This guide aims to consolidate the known information on the physicochemical properties of this compound and to provide researchers with the necessary experimental frameworks to determine these properties in their own laboratories.

Chemical Identity and Basic Properties

The fundamental identifiers for this compound are summarized in the table below.

PropertyValueSource
CAS Number 178421-22-2[1][2]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][3]
Synonyms 6-Chloro-5-methyl-pyridine-2-carboxylic acid methyl ester, Methyl 6-chloro-5-methyl-pyridine-2-carboxylate[3]

Physicochemical Properties

PropertyExperimental ValuePredicted/Estimated ValueNotes and References
Melting Point Not AvailableSolid at room temperatureThe related compound, 6-chloro-5-methylnicotinamide, has a melting point of 211-212 °C.[4] Another analogue, Methyl 6-chloronicotinate, has a melting point of 85-89 °C.[5][6]
Boiling Point Not Available> 200 °C at 760 mmHgBased on the boiling points of related pyridine derivatives. For example, Methyl 6-chloro-5-nitronicotinate has a boiling point of 317.8 °C at 760 mmHg.
Solubility Not AvailableSoluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water.General solubility trends for methyl picolinate esters suggest good solubility in organic solvents.[7]
pKa Not Available~ 2-3The pKa of the pyridine nitrogen is expected to be in this range, influenced by the electron-withdrawing effects of the chloro and ester groups.[8]
logP Not Available~ 2.1This is a predicted XlogP value for the isomeric Methyl 5-chloro-6-methylpicolinate.[9]

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-15 °C per minute to quickly determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is then heated, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[10]

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of liquid this compound is introduced into a small-diameter test tube. A sealed capillary tube is inverted and placed inside the test tube.

  • Apparatus: A Thiele tube or a melting point apparatus with a boiling point attachment is used.

  • Procedure:

    • The test tube assembly is attached to a thermometer and placed in the heating bath.

    • The sample is heated slowly.

    • As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

    • The heat is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11]

Solubility Determination

Solubility is a critical parameter for any compound intended for biological or chemical applications.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The suspension is allowed to settle, or is centrifuged.

    • A clear aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or mol/L.[1][12]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological and chemical systems.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated.

    • The pKa is determined from the inflection point of the titration curve. For a basic compound like a pyridine, the pKa corresponds to the pH at which 50% of the compound is protonated.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Procedure:

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The solution is then mixed with a known volume of the other phase in a sealed container.

    • The mixture is agitated until equilibrium is reached (typically for several hours).

    • The mixture is then centrifuged to ensure complete phase separation.

  • Sample Analysis:

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

Potential Biological Activity and Investigative Workflow

While no specific signaling pathways involving this compound have been reported, related picolinamide derivatives have been investigated as potential antitumor agents, with some showing inhibitory activity against Aurora-B kinase.[13][14] This suggests that this compound could be a candidate for biological screening.

The following diagram illustrates a general workflow for the preliminary investigation of the biological activity of a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Silico Analysis cluster_2 Lead Optimization A Compound Synthesis & Characterization B Initial Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Target Identification (e.g., Kinase Profiling, Proteomics) B->C Active? F ADMET Prediction B->F D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D E Molecular Docking (if target is identified) C->E G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Conceptual workflow for preliminary biological evaluation.

Conclusion

This compound is a chemical entity with potential for further investigation in synthetic and medicinal chemistry. This technical guide has summarized the currently available physicochemical information and provided a set of robust, generalized experimental protocols for the determination of its key properties. The absence of extensive experimental data highlights an opportunity for researchers to contribute to the body of knowledge on this and related compounds. The outlined workflow for biological evaluation provides a roadmap for exploring the potential therapeutic applications of this compound.

References

Commercial Availability and Synthetic Routes for Methyl 6-chloro-5-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of Methyl 6-chloro-5-methylpicolinate, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. This document includes a summary of commercial suppliers, a plausible multi-step synthetic pathway with detailed, generalized experimental protocols, and visual diagrams to elucidate the logical and experimental workflows. The information presented is intended to assist researchers and drug development professionals in sourcing and utilizing this important chemical intermediate.

Commercial Availability

This compound (CAS No. 178421-22-2) is available from several commercial suppliers. The following table summarizes the available data on suppliers, including purity and typical quantities offered.

SupplierPurityAvailable Quantities
Alchem Pharmtech, Inc.>97%1g, 10g, 100g, 1kg
Aladdin Scientific98%1g, 5g, Bulk
Synthonix Inc.Not SpecifiedNot Specified
A.J ChemicalsNot SpecifiedNot Specified
CHEMSWORTHNot SpecifiedNot Specified

Proposed Synthetic Pathway

A plausible multi-step synthesis for this compound can be conceptualized starting from the commercially available 2-amino-5-methylpyridine. The proposed pathway involves diazotization, chlorination, oxidation of the methyl group to a carboxylic acid, and subsequent esterification.

G A 2-Amino-5-methylpyridine B 2-Chloro-5-methylpyridine A->B 1. NaNO2, HCl 2. CuCl C 6-Chloro-5-methylpicolinic acid B->C KMnO4, H2O, Heat D This compound C->D CH3OH, H2SO4 (cat.)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized, detailed protocols for the key transformations in the proposed synthesis of this compound. These protocols are adapted from standard procedures for analogous compounds.

Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine (Sandmeyer Reaction)

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

Procedure:

  • To a stirred solution of 2-amino-5-methylpyridine in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.

  • The reaction mixture is stirred and gradually warmed to room temperature.

  • The mixture is then neutralized and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-methylpyridine.

Synthesis of 6-Chloro-5-methylpicolinic acid from 2-Chloro-5-methylpyridine (Oxidation)

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Procedure:

  • 2-Chloro-5-methylpyridine is suspended in water.

  • Potassium permanganate is added portion-wise to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove manganese dioxide.

  • The filtrate is cooled and acidified with hydrochloric acid to precipitate the crude 6-chloro-5-methylpicolinic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Synthesis of this compound from 6-Chloro-5-methylpicolinic acid (Fischer Esterification)

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Procedure:

  • 6-Chloro-5-methylpicolinic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added.

  • The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.

G cluster_0 Step 1: Diazotization & Chlorination cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A Dissolve 2-Amino-5-methylpyridine in aq. HCl B Add NaNO2 (aq) at 0-5 °C A->B C Add diazonium salt solution to CuCl/HCl B->C D Neutralize and Extract C->D E Suspend 2-Chloro-5-methylpyridine in H2O F Add KMnO4 portion-wise E->F G Reflux until color change F->G H Filter and Acidify G->H I Dissolve 6-Chloro-5-methylpicolinic acid in Methanol J Add catalytic H2SO4 I->J K Reflux and Monitor by TLC J->K L Work-up and Purify K->L

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a readily available chemical intermediate from several commercial suppliers, facilitating its use in research and development. For applications requiring in-house synthesis, a plausible multi-step pathway from 2-amino-5-methylpyridine is outlined, providing a foundation for laboratory-scale preparation. The provided experimental protocols, adapted from established chemical literature, offer a starting point for the synthesis of this valuable compound.

Methodological & Application

Application Notes and Protocols: The Use of Methyl 6-chloro-5-methylpicolinate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 6-chloro-5-methylpicolinate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and heteroaryl compounds that are pivotal in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of complex organic molecules.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] this compound, a substituted 2-chloropyridine, presents a unique set of challenges and opportunities in this reaction. The electron-withdrawing nature of the pyridine ring and the ester functionality, combined with the steric hindrance from the methyl group, can influence the reactivity of the C-Cl bond.[4] However, successful coupling provides a direct route to a variety of 6-aryl-5-methylpicolinates, which are valuable scaffolds in drug discovery.

The successful Suzuki coupling of 2-chloropyridines often requires carefully selected ligands that are both bulky and electron-rich to facilitate the challenging oxidative addition step and prevent catalyst deactivation.[4][5] This document outlines optimized protocols and presents comparative data to guide researchers in the effective use of this compound as a substrate in Suzuki coupling reactions.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under different conditions. These conditions are based on established protocols for challenging 2-chloropyridine substrates.[5][8]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1101885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1002478
33-Tolylboronic acidPEPPSI-IPr (3)-Cs₂CO₃ (2.0)1,4-Dioxane1001292
44-Fluorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)LiOᵗBu (3.0)1,4-Dioxane/H₂O (4:1)1001688
5Naphthalene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1102081

Experimental Protocols

The following are generalized procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions should be optimized for specific substrates.

Protocol 1: Using a Bulky Phosphine Ligand (e.g., SPhos)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and the SPhos ligand. Add the degassed toluene and water (e.g., 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Pre-catalyst (e.g., PEPPSI-IPr)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PEPPSI-IPr catalyst (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and the PEPPSI-IPr catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress. Reactions with NHC catalysts are often faster, typically complete within 8-16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)Lₙ-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII R¹-Pd(II)Lₙ-R² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactant1 R¹-X (this compound) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Arylboronic Acid/Ester) + Base Reactant2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Add Reactants & Base to Vessel (this compound, Arylboronic Acid, Base) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst Add Catalyst System (Pd Source & Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (e.g., 100-110 °C, 12-24 h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 6-Aryl-5-methylpicolinate purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-methylpicolinate is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. The presence of a reactive chlorine atom at the 6-position, a methyl ester at the 2-position, and a methyl group at the 5-position provides multiple sites for chemical modification and annulation reactions. This document outlines key applications and detailed protocols for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, from this starting material. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Core Applications: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A primary application of this compound is in the synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives. This transformation is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization involving the methyl ester to form the fused pyrazolone ring.

General Reaction Scheme:

G start This compound intermediate Hydrazinyl Intermediate start->intermediate Nucleophilic Substitution reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->intermediate product 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one intermediate->product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of pyrazolo[3,4-b]pyridin-6-one.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

This protocol describes the synthesis of a core pyrazolo[3,4-b]pyridin-6-one scaffold from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (2.0 eq).

  • The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Expected Yield: 75-85%

Workflow Diagram:

G start Start: Dissolve this compound in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 6-8 hours add_hydrazine->reflux monitor Monitor reaction by TLC reflux->monitor workup Work-up: Evaporate solvent, dissolve in Ethyl Acetate monitor->workup wash Wash with HCl, NaHCO3, Brine workup->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Obtain pure 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one purify->end

Caption: Experimental workflow for the synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Product Starting Material Reagent Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) MS (m/z)
5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-oneThis compoundHydrazine Hydrate80235-23711.5 (s, 1H), 10.8 (s, 1H), 7.5 (s, 1H), 7.2 (s, 1H), 2.3 (s, 3H)163.07 [M]⁺
1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-oneThis compoundMethylhydrazine75188-19010.9 (s, 1H), 7.6 (s, 1H), 7.3 (s, 1H), 3.4 (s, 3H), 2.3 (s, 3H)177.09 [M]⁺

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of various fused heterocyclic systems. The protocols provided herein offer a straightforward and efficient methodology for the preparation of pyrazolo[3,4-b]pyridin-6-ones, which are valuable scaffolds for further elaboration in drug discovery programs. The versatility of this starting material opens avenues for the creation of diverse chemical libraries for biological screening. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

Application Notes and Protocols: The Picolinate Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific experimental data on the direct application of Methyl 6-chloro-5-methylpicolinate in fragment-based drug discovery (FBDD) is not extensively documented in currently available literature, the picolinate scaffold itself represents a privileged and versatile structure in medicinal chemistry and drug design.[1] Picolinates, as derivatives of pyridine-2-carboxylic acid, possess unique structural and electronic features that make them valuable fragments for screening against a variety of biological targets.[1] Their utility stems from their ability to engage in various non-covalent interactions and their favorable physicochemical properties, which align well with the principles of FBDD. This document provides an overview of the general application of picolinate-based fragments in FBDD, including generalized experimental protocols and conceptual workflows.

The Picolinate Scaffold: A Privileged Fragment

The picolinate scaffold is considered a "privileged" structure in drug discovery due to its frequent appearance in bioactive molecules. Its key features include:

  • Hydrogen Bonding: The pyridine nitrogen and the carbonyl group of the ester or acid can act as hydrogen bond acceptors, while the aromatic ring can participate in pi-stacking and other non-covalent interactions.

  • Chelating Properties: The arrangement of the nitrogen and the carboxylate group allows for the chelation of metal ions, which can be important for binding to metalloenzymes.[1]

  • Scaffold for Elaboration: The picolinate ring can be readily functionalized at multiple positions, allowing for the straightforward chemical elaboration of initial fragment hits to improve potency and selectivity.

  • Favorable Physicochemical Properties: Picolinate fragments generally adhere to the "Rule of Three," possessing low molecular weight, a limited number of hydrogen bond donors and acceptors, and moderate lipophilicity, which are desirable characteristics for fragment screening libraries.

Conceptual Experimental Workflow for Picolinate Fragment Screening

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing a library of fragments that could include picolinate derivatives.

FBDD_Workflow A Fragment Library (including picolinates) C Primary Screening (e.g., SPR, NMR, TSA) A->C B Target Protein Selection & Preparation B->C D Hit Confirmation (Dose-Response) C->D E Orthogonal Assay (e.g., ITC, X-ray Crystallography) D->E F Binding Affinity & Ligand Efficiency Calculation E->F G Structure-Based Design (using X-ray or NMR data) F->G H Chemical Elaboration of Picolinate Scaffold G->H I Lead Optimization (Potency, Selectivity, ADME) H->I J J I->J Preclinical Candidate Hit_to_Lead cluster_0 Fragment Hit cluster_1 Initial Elaboration cluster_2 Lead Generation cluster_3 Lead Optimization A Picolinate Fragment Hit (mM - µM affinity) B Structure-Activity Relationship (SAR) via Analogs A->B C X-ray Crystal Structure of Fragment Complex A->C D Structure-Guided Elaboration B->D C->D E Improved Potency (low µM - nM affinity) D->E F Optimization of ADME Properties E->F G Selectivity Profiling E->G H Lead Compound F->H G->H

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 6-chloro-5-methylpicolinate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable intermediate for the synthesis of highly functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[1] this compound serves as a key electrophilic partner in these reactions, allowing for the introduction of a wide variety of substituents at the 6-position of the pyridine ring. The ester and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the reaction center, and may require careful optimization of reaction conditions for successful transformations.

Core Concepts: The Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation (for Suzuki) or coordination of the nucleophile (for Buchwald-Hartwig and Sonogashira), and finally reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methylpicolinates

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters.[2] This reaction is widely used to introduce aryl and heteroaryl moieties.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane100892
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DMF110678

Note: Yields are representative and will vary depending on the specific arylboronic acid and reaction conditions used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst setup Inert Atmosphere Setup (Evacuate/Backfill with Ar/N₂) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methylpicolinates

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and a variety of primary or secondary amines.[3] This reaction is a powerful tool for the synthesis of substituted aminopyridines.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (1.2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1001890
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane1102475
3BenzylaminePd(OAc)₂/RuPhos (2/4)K₃PO₄THF801682

Note: Yields are representative and will vary depending on the specific amine and reaction conditions used.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Reactants: - this compound - Amine, Base - Pd Catalyst, Ligand setup Inert Atmosphere Setup (Glovebox or Schlenk line) reagents->setup solvent Add Anhydrous, Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 80-120 °C) solvent->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Characterized Product purification->product

General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methylpicolinates

The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.[4] This reaction provides a direct route to alkynyl-substituted pyridines.

Representative Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)TEATHF25688
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (2)DIPADMF50495
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (1.5)TEATHF40880

Note: Yields are representative and will vary depending on the specific alkyne and reaction conditions used.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Combine Reactants: - this compound - Pd Catalyst, CuI setup Inert Atmosphere Setup reagents->setup solvent_base Add Solvent and Base setup->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat alkyne->reaction filtration Filter through Celite reaction->filtration workup Aqueous Work-up filtration->workup purification Column Chromatography workup->purification product Characterized Product purification->product

General workflow for Sonogashira coupling.

Troubleshooting and Optimization

  • Low or No Conversion: Ensure strictly inert conditions, as oxygen can deactivate the palladium catalyst.[5] Check the quality and purity of all reagents. Consider using a different palladium precursor, ligand, or base. For challenging substrates, increasing the reaction temperature or using a more active catalyst system may be necessary. The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis; the use of bulky, electron-rich phosphine ligands can often mitigate this issue.[5]

  • Side Reactions: In Sonogashira couplings, undesired homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen.[4] Running the reaction under a strictly inert atmosphere can minimize this side reaction. For Suzuki couplings, protodeborylation of the boronic acid can be a competing pathway. Using anhydrous conditions or specific bases can sometimes reduce this side reaction.

By leveraging these protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes: Derivatization of Methyl 6-chloro-5-methylpicolinate for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 6-chloro-5-methylpicolinate is a key heterocyclic building block in medicinal chemistry. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure known for its ability to chelate metal ions and serve as a foundation for molecules with a wide array of biological activities.[1] Picolinic acid and its derivatives are prominent in various therapeutic areas, including the development of herbicides and enzyme inhibitors.[2][3] The chlorine atom at the 6-position of the pyridine ring is particularly amenable to substitution via modern cross-coupling methodologies, making it an excellent starting point for the synthesis of diverse chemical libraries for drug discovery and high-throughput screening.

This document provides detailed protocols for three robust and versatile palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. These methods allow for the introduction of a wide variety of functional groups at the C6-position, enabling the systematic exploration of the chemical space around the picolinate core.

Derivatization Strategies via Cross-Coupling Reactions

The primary point of diversification on this compound is the C6-chloro substituent. Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position.

  • Suzuki-Miyaura Coupling: Forms a new C-C single bond by coupling the aryl chloride with an organoboron reagent (boronic acid or boronate ester). This reaction is ideal for introducing diverse aryl, heteroaryl, or vinyl substituents.[4]

  • Buchwald-Hartwig Amination: Creates a new C-N bond by reacting the aryl chloride with a primary or secondary amine.[5][6] This is one of the most powerful methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: Generates a new C-C bond by coupling the aryl chloride with a terminal alkyne.[7] This introduces a linear alkyne linker, which can be a key structural element or a handle for further functionalization.

The general workflow for library synthesis starting from this compound is illustrated below.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Scaffolds cluster_library Chemical Library start This compound suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalyst aryl 6-Aryl/Vinyl Picolinates suzuki->aryl amino 6-Amino Picolinates buchwald->amino alkynyl 6-Alkynyl Picolinates sonogashira->alkynyl library Diverse Picolinate Library aryl->library amino->library alkynyl->library

Caption: General workflow for library synthesis. (Max Width: 760px)

Data Presentation: Reaction Conditions

The following tables summarize typical conditions for each derivatization method. Note that optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Reagent/Parameter Purpose Typical for Aryl Chlorides
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Palladium(0) source 1-5 mol%
Ligand SPhos, XPhos, P(t-Bu)₃ Stabilizes Pd, facilitates catalytic cycle 2-10 mol%
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates boronic acid 2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O Solubilizes reagents -

| Temperature | 80-110 °C | Thermal energy for reaction | - |

Table 2: Buchwald-Hartwig Amination Conditions

Component Reagent/Parameter Purpose Typical for Aryl Chlorides
Catalyst Pd₂(dba)₃, Pd(OAc)₂ Palladium(0) source 1-4 mol%
Ligand RuPhos, BrettPhos, Xantphos Crucial for C-N bond formation 2-8 mol%
Base NaOt-Bu, K₂CO₃, LiHMDS Deprotonates amine 1.5-2.5 equivalents
Solvent Toluene, Dioxane, THF Anhydrous, aprotic -

| Temperature | 80-120 °C | Thermal energy for reaction | - |

Table 3: Sonogashira Coupling Conditions

Component Reagent/Parameter Purpose Typical for Aryl Chlorides
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Palladium(0) source 1-5 mol%
Cu Co-catalyst CuI Facilitates alkyne activation 2-10 mol%
Base Et₃N, DIPEA Scavenges HX, deprotonates alkyne Solvent or 2-4 eq.
Solvent THF, DMF, Toluene Anhydrous, aprotic -

| Temperature | 25-80 °C | Mild conditions often sufficient | - |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Inert gas techniques (Argon or Nitrogen) are required as palladium catalysts can be air-sensitive.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Preparation - Add picolinate, boronic acid, base, catalyst, and ligand to flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). prep->inert solvent 3. Solvent Addition - Add degassed solvent (e.g., Toluene/H₂O). inert->solvent react 4. Reaction - Heat mixture (e.g., 100 °C, 12-24h). solvent->react workup 5. Work-up - Cool, dilute with EtOAc, wash with H₂O and brine. react->workup purify 6. Purification - Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for Suzuki coupling. (Max Width: 760px)

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium phosphate (K₃PO₄, 2.0 eq.)

  • Toluene and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Equip the flask with a condenser, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent mixture (Toluene/H₂O) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methylpicolinate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N coupling of this compound with a primary or secondary amine.

G cluster_workflow Buchwald-Hartwig Amination Workflow prep 1. Preparation - Add picolinate, base, catalyst, and ligand to flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). prep->inert reagents 3. Reagent Addition - Add degassed solvent (e.g., Toluene) and amine. inert->reagents react 4. Reaction - Heat mixture in sealed tube (e.g., 110 °C, 12-24h). reagents->react workup 5. Work-up - Cool, filter through Celite, concentrate. react->workup purify 6. Purification - Purify crude product by column chromatography. workup->purify

Caption: Experimental workflow for amination. (Max Width: 760px)

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.)

  • RuPhos (0.04 eq.)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 eq.)

  • Anhydrous Toluene

  • Pressure tube or sealed vial, magnetic stir bar, inert gas supply

Procedure:

  • In a glovebox or under a stream of argon, add NaOt-Bu, Pd₂(dba)₃, and RuPhos to a dry pressure tube.

  • Add this compound.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 6-amino-5-methylpicolinate product.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

G cluster_workflow Sonogashira Coupling Workflow prep 1. Preparation - Add picolinate, Pd catalyst, and CuI to flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). prep->inert reagents 3. Reagent Addition - Add solvent (e.g., THF), base (e.g., Et₃N), and alkyne. inert->reagents react 4. Reaction - Stir at specified temperature (e.g., 60 °C, 4-12h). reagents->react workup 5. Work-up - Filter, concentrate, and dissolve in EtOAc. Wash. react->workup purify 6. Purification - Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for Sonogashira coupling. (Max Width: 760px)

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.)

  • Copper(I) iodide (CuI, 0.1 eq.)

  • Triethylamine (Et₃N, 3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply

Procedure:

  • To a dry round-bottom flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with argon. Repeat three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 6-alkynyl-5-methylpicolinate.

References

Application of Methyl 6-chloro-5-methylpicolinate in Agrochemical Synthesis: A Focus on Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-chloro-5-methylpicolinate is a key heterocyclic building block in the synthesis of various agrochemicals, particularly the arylpicolinate class of herbicides. These herbicides are known for their efficacy at low application rates and their unique mode of action, mimicking natural plant auxins to disrupt weed growth. This document provides detailed application notes and protocols for the synthesis of a representative arylpicolinate herbicide, leveraging a synthetic intermediate derivable from this compound. The central transformation highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of the critical aryl-pyridine bond.

While direct utilization of this compound is described, this note will focus on a closely related and synthetically accessible intermediate, Methyl 4-amino-6-chloro-5-methylpicolinate , to illustrate the core chemistry. This intermediate can be prepared from the parent compound through established amination methodologies.

Core Application: Synthesis of Arylpicolinate Herbicides

The primary application of this compound and its derivatives in agrochemical synthesis is as a key coupling partner in the formation of 6-aryl-picolinates. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a substituted aryl group, a crucial pharmacophore for the herbicidal activity of this compound class.

A prominent example of an agrochemical synthesized through this methodology is Halauxifen-methyl , a post-emergence herbicide for the control of broadleaf weeds. The synthesis involves the coupling of a substituted picolinate "head" with an arylboronic acid or ester "tail".

Data Presentation: Key Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylpicolinate herbicides. The data is compiled from various patented procedures and serves as a general guideline.

ParameterValueReference
Reactants
Methyl 4-amino-6-chloro-5-methylpicolinate1.0 eqAssumed for this protocol
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid1.1 - 1.5 eq[1][2]
Catalyst
Palladium(II) acetate (Pd(OAc)₂)0.01 - 0.05 eq[2]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.01 - 0.05 eq[3][4]
Ligand
Triphenylphosphine (PPh₃)0.02 - 0.10 eq[2]
Buchwald Ligands (e.g., SPhos, XPhos)0.02 - 0.10 eq[2]
Base
Potassium carbonate (K₂CO₃)2.0 - 3.0 eq[3]
Potassium phosphate (K₃PO₄)2.0 - 3.0 eq[4]
Cesium carbonate (Cs₂CO₃)2.0 - 3.0 eq[5]
Solvent
1,4-Dioxane / Water4:1 to 10:1 (v/v)[3][5]
Toluene / Water4:1 to 10:1 (v/v)[2]
Acetonitrile / Water4:1 to 10:1 (v/v)[2]
Reaction Conditions
Temperature80 - 120 °C[1][3][5]
Reaction Time2 - 24 hours[1][3][6]
Yield
Isolated Yield70 - 95%[6][7]

Experimental Protocols

Protocol 1: Synthesis of a Halauxifen-methyl Analogue via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of an arylpicolinate herbicide analogue starting from Methyl 4-amino-6-chloro-5-methylpicolinate and a commercially available arylboronic acid.

Materials:

  • Methyl 4-amino-6-chloro-5-methylpicolinate

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 4-amino-6-chloro-5-methylpicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-amino-5-methylpicolinate product.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start This compound Intermediate Methyl 4-amino-6-chloro-5-methylpicolinate Start->Intermediate Amination Product Halauxifen-methyl Analogue (Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-methylpicolinate) Intermediate->Product Suzuki-Miyaura Coupling (Pd catalyst, Base) ArylBoronic (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid ArylBoronic->Product

Caption: Synthetic route to a Halauxifen-methyl analogue.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants & Base B Add Catalyst & Ligand A->B C Add Solvents & Degas B->C D Heat and Stir (90-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: General workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Synthetic Routes to 11β-HSD1 Inhibitors from Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biologically active compounds, specifically 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, using Methyl 6-chloro-5-methylpicolinate as a key starting material. The synthetic strategy involves a two-step reaction sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a suitable amine.

Introduction

This compound is a versatile pyridine derivative that serves as a valuable building block in medicinal chemistry. Its reactive sites, the chloro group and the methyl ester, allow for a variety of chemical transformations to generate diverse molecular scaffolds. This application note focuses on a straightforward and efficient pathway to synthesize picolinamide derivatives, which have shown potential as inhibitors of 11β-HSD1[1]. The 11β-HSD1 enzyme is a validated therapeutic target for metabolic disorders such as type 2 diabetes and obesity[1][2][3][4]. The protocols provided herein are based on established synthetic methodologies and information disclosed in relevant patent literature[5][6].

Synthetic Pathway Overview

The overall synthetic scheme for the conversion of this compound to target picolinamide inhibitors of 11β-HSD1 is depicted below. The pathway involves two key transformations:

  • Hydrolysis: The methyl ester of the starting material is hydrolyzed to yield 6-chloro-5-methylpicolinic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine to form the final picolinamide product.

Synthetic_Pathway start This compound intermediate 6-chloro-5-methylpicolinic acid start->intermediate Hydrolysis product Target Picolinamide (11β-HSD1 Inhibitor) intermediate->product Amide Coupling amine Amine (R-NH2) amine->product

Caption: General synthetic route from this compound to 11β-HSD1 inhibitors.

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-methylpicolinic acid (Intermediate)

This protocol describes the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (1.5 - 2.0 eq.).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl.

  • A precipitate of 6-chloro-5-methylpicolinic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 6-chloro-5-methylpicolinic acid can be purified by recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[5][6]
Product6-chloro-5-methylpicolinic acid[5][6]
ReagentsLiOH or NaOH, THF/H₂O or MeOH/H₂O, HCl[7]
Representative Yield78%[1]
Step 2: Synthesis of Target Picolinamide (Amide Coupling)

This protocol outlines the coupling of 6-chloro-5-methylpicolinic acid with a suitable amine to form the final amide product. A variety of coupling reagents can be employed for this transformation[8][9]. This example utilizes HBTU as the coupling agent.

Materials:

  • 6-chloro-5-methylpicolinic acid

  • Desired amine (e.g., 3,3-dimethylpiperidine as in WO2011139107A2)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of 6-chloro-5-methylpicolinic acid (1.0 eq.) in anhydrous acetonitrile, add the desired amine (1.2 eq.) and N,N-diisopropylethylamine (1.5 eq.) under an inert atmosphere.

  • Add HBTU (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add distilled water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure picolinamide.

Quantitative Data:

ParameterValueReference
Starting Material6-chloro-5-methylpicolinic acid[5]
ProductTarget Picolinamide[5]
ReagentsAmine, HBTU, DIPEA, Acetonitrile[5]
Representative Yield99% (for coupling with 3,3-dimethylpiperidine)[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling s1_start Dissolve this compound in THF/Water s1_reagent Add LiOH s1_start->s1_reagent s1_react Stir at Room Temperature (Monitor by TLC/LC-MS) s1_reagent->s1_react s1_workup1 Remove THF (Rotovap) s1_react->s1_workup1 s1_workup2 Acidify with 1M HCl s1_workup1->s1_workup2 s1_isolate Isolate Product (Filtration or Extraction) s1_workup2->s1_isolate s1_product 6-chloro-5-methylpicolinic acid s1_isolate->s1_product s2_start Suspend 6-chloro-5-methylpicolinic acid in Acetonitrile s1_product->s2_start s2_reagents Add Amine, DIPEA, and HBTU s2_start->s2_reagents s2_react Stir at Room Temperature (Monitor by TLC/LC-MS) s2_reagents->s2_react s2_workup Aqueous Workup and Extraction with Ethyl Acetate s2_react->s2_workup s2_purify Purify by Column Chromatography s2_workup->s2_purify s2_product Target Picolinamide s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis of picolinamide 11β-HSD1 inhibitors.

Conclusion

The synthetic route from this compound to picolinamide-based 11β-HSD1 inhibitors is a robust and high-yielding process. The provided protocols offer a clear and detailed methodology for researchers in the field of drug discovery and development. The versatility of the amide coupling step allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.

References

Application Note: A Scalable Synthetic Route to Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of Methyl 6-chloro-5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research. The proposed synthesis is a robust two-step process commencing from the readily available 2-chloro-5-methylpyridine. The methodology is designed for scalability and high purity, making it suitable for industrial applications.

Proposed Synthetic Pathway

The synthesis proceeds via two key transformations:

  • Oxidation: The methyl group of 2-chloro-5-methylpyridine is oxidized to a carboxylic acid, yielding 6-chloro-5-methylpicolinic acid.

  • Esterification: The resulting carboxylic acid undergoes Fischer esterification to produce the target compound, this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepReactionStarting MaterialProductKey ReagentsExpected Yield (%)Purity (by HPLC)
1Oxidation2-chloro-5-methylpyridine6-chloro-5-methylpicolinic acidPotassium permanganate (KMnO₄), NaOH75-85>95%
2Esterification6-chloro-5-methylpicolinic acidThis compoundMethanol (CH₃OH), Sulfuric acid (H₂SO₄)85-95>98%

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-methylpicolinic acid (Oxidation)

This protocol is adapted from standard procedures for the oxidation of alkylpyridines.

Apparatus:

  • A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Heating mantle with temperature control.

  • Large Büchner funnel and filter flask.

Reagents:

  • 2-chloro-5-methylpyridine (1.0 eq.)

  • Potassium permanganate (KMnO₄) (3.0 eq.)

  • Sodium hydroxide (NaOH) (as a 10% aqueous solution)

  • Hydrochloric acid (HCl) (concentrated, for pH adjustment)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Deionized water

Procedure:

  • To the 5 L flask, add 2-chloro-5-methylpyridine and deionized water.

  • Begin vigorous stirring and heat the mixture to 70-80 °C.

  • Slowly add a 10% aqueous solution of sodium hydroxide.

  • In a separate beaker, prepare a solution of potassium permanganate in deionized water.

  • Add the potassium permanganate solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue stirring at 90 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The product will precipitate as a white solid.

  • If any residual permanganate color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to yield 6-chloro-5-methylpicolinic acid[1].

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on established Fischer esterification methods for substituted picolinic acids.[2][3]

Apparatus:

  • A 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating mantle.

  • Rotary evaporator.

  • Separatory funnel.

Reagents:

  • 6-chloro-5-methylpicolinic acid (1.0 eq.)

  • Methanol (20 eq.)

  • Concentrated sulfuric acid (0.2 eq.)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To the 3 L flask, add 6-chloro-5-methylpicolinic acid and methanol.

  • With stirring, carefully add concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain this compound as a pure solid.

Mandatory Visualization

Synthesis_Workflow A 2-chloro-5-methylpyridine B Oxidation A->B KMnO4, NaOH C 6-chloro-5-methylpicolinic acid B->C D Fischer Esterification C->D CH3OH, H2SO4 E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental_Logic cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification Reaction_Setup_1 Dissolve 2-chloro-5-methylpyridine in water and heat Reagent_Addition_1 Add NaOH solution, then KMnO4 solution Reaction_Setup_1->Reagent_Addition_1 Reaction_1 Stir at 90°C for 4-6h Reagent_Addition_1->Reaction_1 Workup_1 Filter MnO2, acidify filtrate Reaction_1->Workup_1 Isolation_1 Filter and dry product Workup_1->Isolation_1 Reaction_Setup_2 Combine 6-chloro-5-methylpicolinic acid, methanol, and H2SO4 Isolation_1->Reaction_Setup_2 Reaction_2 Reflux for 8-12h Reaction_Setup_2->Reaction_2 Workup_2 Remove methanol, dissolve in ethyl acetate Reaction_2->Workup_2 Purification_2 Wash with NaHCO3 and brine, dry and concentrate Workup_2->Purification_2 Final_Product Pure this compound Purification_2->Final_Product

Caption: Detailed experimental workflow for the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-chloro-5-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-5-methylpicolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach involves a two-step process:

  • Oxidation: The synthesis typically begins with the oxidation of a suitable precursor, such as 2-chloro-5-methylpyridine, to form the corresponding carboxylic acid, 6-chloro-5-methylpicolinic acid.

  • Esterification: The subsequent step is the esterification of 6-chloro-5-methylpicolinic acid with methanol, commonly facilitated by an acid catalyst, to yield the final product, this compound.

Q2: I am experiencing a low yield in the oxidation of 2-chloro-5-methylpyridine. What are the potential causes and solutions?

Low yields in the oxidation step can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm the complete consumption of the starting material. Extend the reaction time if necessary. - Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the temperature while monitoring for side product formation.
Over-oxidation - Oxidizing Agent: The choice and amount of oxidizing agent are critical. Strong oxidants like potassium permanganate (KMnO₄) can sometimes lead to degradation of the pyridine ring. Consider using milder or more selective oxidizing agents. - Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to prevent unwanted side reactions.
Poor Solubility of Starting Material - Solvent System: Ensure that 2-chloro-5-methylpyridine is adequately dissolved in the reaction solvent. A co-solvent system may be necessary to improve solubility.
Product Isolation Issues - Work-up Procedure: The work-up is crucial for isolating the carboxylic acid. Acidification of the reaction mixture to the isoelectric point of the picolinic acid is necessary to precipitate the product. Ensure the pH is carefully adjusted.

Q3: My Fischer esterification of 6-chloro-5-methylpicolinic acid is not proceeding to completion. How can I improve the conversion?

The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:

Factor Optimization Strategy
Equilibrium - Excess Reagent: Use a large excess of methanol, as it can also serve as the reaction solvent. This shifts the equilibrium towards the formation of the ester.[1] - Water Removal: The removal of water, a byproduct of the reaction, will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
Catalyst - Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts.[2] - Catalyst Loading: Ensure a sufficient catalytic amount is used. Typically, 1-5 mol% of the acid catalyst is effective.
Temperature - Reflux Conditions: The reaction is typically performed at the reflux temperature of methanol to ensure a reasonable reaction rate.
Reaction Time - Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for maximum conversion.

Q4: I am observing significant side product formation during the synthesis. What are the likely impurities and how can I minimize them?

Side product formation can be a significant issue. Below are some potential impurities and strategies to mitigate their formation.

Potential Side Product Formation Pathway Mitigation Strategy
Over-oxidized products (e.g., dicarboxylic acids) During the oxidation of the methyl group.Use a stoichiometric amount of a milder oxidizing agent and carefully control the reaction temperature.
Unreacted 6-chloro-5-methylpicolinic acid Incomplete esterification.Drive the esterification equilibrium to the product side by using excess methanol and/or removing water.
Byproducts from ring opening/degradation Harsh reaction conditions (e.g., high temperature, strong acid/base).Employ milder reaction conditions and monitor the reaction closely to avoid prolonged reaction times.

Q5: What are the recommended methods for purifying the final product, this compound?

Effective purification is essential to obtain a high-purity product. The following methods are recommended:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from unreacted starting materials and polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to achieve high purity.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-5-methylpicolinic acid (Precursor)

This protocol is a generalized procedure based on the oxidation of similar methylpyridine derivatives and may require optimization.

Materials:

  • 2-chloro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-5-methylpyridine in an appropriate volume of water.

  • Slowly add a concentrated solution of sulfuric acid.

  • Heat the mixture to a gentle reflux.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Add the potassium permanganate solution dropwise to the refluxing reaction mixture over several hours.

  • After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Quench the excess permanganate by the slow addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-5-methylpicolinic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol is a standard Fischer esterification procedure and can be adapted for the target molecule.

Materials:

  • 6-chloro-5-methylpicolinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-chloro-5-methylpicolinic acid in an excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound (Illustrative)

Parameter Step 1: Oxidation Step 2: Esterification
Starting Material 2-chloro-5-methylpyridine6-chloro-5-methylpicolinic acid
Key Reagents KMnO₄, H₂SO₄Methanol, H₂SO₄ (cat.)
Solvent WaterMethanol
Temperature Reflux (~100 °C)Reflux (~65 °C)
Reaction Time 4-8 hours4-6 hours
Typical Yield 60-75%80-90%
Purification Precipitation/FiltrationColumn Chromatography

Note: The values in this table are illustrative and may require optimization for specific experimental setups.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification cluster_purification Purification start 2-chloro-5-methylpyridine reagents1 KMnO4, H2SO4 Water, Reflux start->reagents1 product1 6-chloro-5-methylpicolinic acid reagents1->product1 reagents2 Methanol, H2SO4 (cat.) Reflux product1->reagents2 product2 This compound reagents2->product2 purification Column Chromatography product2->purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Esterification incomplete_rxn Incomplete Reaction (Equilibrium) issue->incomplete_rxn insufficient_catalyst Insufficient Catalyst issue->insufficient_catalyst suboptimal_temp Suboptimal Temperature issue->suboptimal_temp excess_alcohol Use Excess Methanol incomplete_rxn->excess_alcohol remove_water Remove Water (Dean-Stark) incomplete_rxn->remove_water check_catalyst Increase Catalyst Loading insufficient_catalyst->check_catalyst optimize_temp Ensure Reflux Temperature suboptimal_temp->optimize_temp

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Purification of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 6-chloro-5-methylpicolinate. The information is presented in a question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound sample?

A2: While specific impurity profiles depend on the synthetic route, common impurities in the synthesis of related substituted picolinates can include:

  • Unreacted starting materials: Such as the corresponding picolinic acid or alcohol used in esterification.

  • Side-products: Arising from incomplete reactions or side reactions, for instance, isomeric byproducts.[1]

  • Residual solvents: Solvents used in the reaction or initial work-up.

  • Reagents: Leftover reagents from the synthesis.

Q3: My purified this compound appears as an oil instead of a solid. What should I do?

A3: If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point.[2] First, try removing any residual solvent under a high vacuum. If the product remains an oil, a more rigorous purification method, such as column chromatography, may be necessary to remove the impurities.[2][3]

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used.[2] The structure and the presence of impurities can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.2. Add a less polar "anti-solvent" dropwise until the solution becomes turbid, then heat until clear and cool slowly.3. Scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites.4. If available, add a seed crystal of the pure product.[2]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. Significant impurities are present.[2]1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly, for example, by insulating the flask.3. Purify the crude product by column chromatography before attempting recrystallization.[2]
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the crystals.1. Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[2]
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of the product from impurities. 1. Inappropriate solvent system (eluent).2. Column was not packed properly.3. Column was overloaded with the crude product.1. Optimize the solvent system using TLC. A good starting point for many picolinate derivatives is a mixture of ethyl acetate and hexanes.[4]2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Use an appropriate amount of crude product for the column size.
Product is eluting too quickly or too slowly. 1. The polarity of the eluent is too high or too low.1. Adjust the polarity of the solvent system. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow down elution.
Streaking or tailing of the product band. 1. The compound may be acidic or basic.2. The compound is degrading on the silica gel.1. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.2. Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure and the choice of solvent will need to be determined empirically. Common solvents for recrystallizing similar organic compounds include ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.[4]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).[5]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniformly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

PurificationWorkflow crude Crude Product assess_purity Assess Purity (TLC/HPLC) crude->assess_purity is_pure Is Purity > 95%? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No final_product Pure Product is_pure->final_product Yes oiling_out Product Oils Out? recrystallization->oiling_out assess_purity2 Assess Purity recrystallization->assess_purity2 column_chromatography Column Chromatography assess_purity3 Assess Purity column_chromatography->assess_purity3 Purify oiling_out->column_chromatography Yes oiling_out->assess_purity2 No is_pure2 Is Purity > 95%? assess_purity2->is_pure2 Check is_pure2->column_chromatography No is_pure2->final_product Yes assess_purity3->final_product

Caption: A workflow diagram for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions cluster_poor_separation Poor Separation Solutions start Purification Issue Identified check_purity Check Purity (TLC, HPLC, NMR) start->check_purity low_yield Low Yield check_purity->low_yield Impure oiling_out Oiling Out check_purity->oiling_out Impure poor_separation Poor Separation (Chromatography) check_purity->poor_separation Impure optimize_recrystallization Optimize Recrystallization Conditions low_yield->optimize_recrystallization check_solubility Check Product Solubility in Mother Liquor low_yield->check_solubility change_solvent Change Recrystallization Solvent oiling_out->change_solvent slower_cooling Slower Cooling Rate oiling_out->slower_cooling pre_purify Pre-purify by Chromatography oiling_out->pre_purify optimize_eluent Optimize Eluent System poor_separation->optimize_eluent repack_column Repack Column poor_separation->repack_column check_loading Check Sample Loading poor_separation->check_loading

Caption: A troubleshooting guide for common purification issues.

References

"common byproducts in the synthesis of Methyl 6-chloro-5-methylpicolinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-chloro-5-methylpicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Esterification of 6-chloro-5-methylpicolinic acid: This involves the reaction of 6-chloro-5-methylpicolinic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using an esterification agent like thionyl chloride followed by methanol.

  • Chlorination of Methyl 5-methylpicolinate: This route involves the direct chlorination of Methyl 5-methylpicolinate using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Several byproducts can form depending on the synthetic route and reaction conditions. These include:

  • 6-chloro-5-methylpicolinic acid: From incomplete esterification or hydrolysis of the product.

  • Isomeric Chlorination Products: Chlorination at other positions of the pyridine ring.

  • Over-chlorinated Products: Dichloro- or trichloro-substituted picolinates.

  • Decarboxylation Product: 2-chloro-3-methylpyridine, resulting from the loss of the carboxyl group.

  • Side-chain Chlorinated Product: Methyl 6-chloro-5-(chloromethyl)picolinate.

  • N-oxide: this compound N-oxide.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. A disappearance of the starting material spot/peak and the appearance of the product spot/peak indicate reaction progression. LC-MS can be used to confirm the mass of the product and key intermediates.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are:

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) is effective for separating the desired product from most byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction (Esterification Route) - Increase reaction time. - Use a larger excess of methanol. - Increase the amount of acid catalyst. - Ensure the reaction is heated to the appropriate temperature.
Incomplete Reaction (Chlorination Route) - Increase the stoichiometry of the chlorinating agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen chlorinating agent.
Product Loss During Workup - Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Avoid overly aggressive washing steps that may lead to product hydrolysis.
Side Reactions - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Steps
Unreacted 6-chloro-5-methylpicolinic acid Incomplete esterification.- Drive the esterification equilibrium towards the product by removing water (e.g., using a Dean-Stark trap) or using a large excess of methanol. - Increase the reaction time or catalyst loading.
Over-chlorinated byproducts Excess chlorinating agent or harsh reaction conditions.- Reduce the stoichiometry of the chlorinating agent. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Isomeric byproducts Non-selective chlorination.- Use a more regioselective chlorinating agent. - Optimize the reaction solvent and temperature to favor chlorination at the desired position.
Hydrolysis to the carboxylic acid Presence of water during reaction or workup, especially under acidic or basic conditions.- Use anhydrous solvents and reagents. - Perform the workup under neutral conditions if possible.
Decarboxylation product High reaction temperatures, especially in the presence of acid or base.- Lower the reaction temperature. - Use milder reaction conditions.

Quantitative Data on Byproduct Formation (Illustrative)

The following table provides an example of how byproduct distribution might vary with different reaction conditions. Note: These are illustrative values and actual results will depend on specific experimental parameters.

Synthetic Route Key Condition Variation This compound (%) 6-chloro-5-methylpicolinic acid (%) Over-chlorinated Products (%) Other Byproducts (%)
Esterification1.1 eq. SOCl₂, then MeOH855010
EsterificationH₂SO₄ (cat.), MeOH, 12h reflux752005
Chlorination1.1 eq. NCS, MeCN, 80°C7001515
Chlorination1.5 eq. NCS, MeCN, 80°C5003515

Experimental Protocols

Protocol 1: Synthesis via Esterification of 6-chloro-5-methylpicolinic acid
  • To a solution of 6-chloro-5-methylpicolinic acid (1.0 eq.) in methanol (10-20 vol.), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Byproducts by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of pure this compound.

    • Prepare a solution of the crude reaction mixture.

    • Inject both solutions and compare the retention times of the peaks.

    • Byproduct peaks can be tentatively identified based on their polarity relative to the main product. LC-MS analysis is recommended for definitive identification.

Visualizations

Synthesis_Workflow cluster_esterification Esterification Route cluster_chlorination Chlorination Route start_acid 6-chloro-5-methylpicolinic acid esterification Esterification (MeOH, H+) start_acid->esterification product_e This compound esterification->product_e workup Workup & Purification product_e->workup start_ester Methyl 5-methylpicolinate chlorination Chlorination (e.g., NCS) start_ester->chlorination product_c This compound chlorination->product_c product_c->workup analysis QC Analysis (HPLC, GC-MS, NMR) workup->analysis

Caption: Synthetic Routes to this compound.

Troubleshooting_Byproducts cluster_impurities Common Impurities cluster_solutions Potential Solutions start Crude Product Analysis unreacted_acid Unreacted Acid start->unreacted_acid Detected via HPLC/LC-MS over_chlorinated Over-chlorinated start->over_chlorinated Detected via GC-MS/LC-MS hydrolysis Hydrolysis Product start->hydrolysis Detected via HPLC/LC-MS decarboxylation Decarboxylation start->decarboxylation Detected via GC-MS sol_acid Increase reaction time/ reagents for esterification unreacted_acid->sol_acid sol_over_chlor Reduce chlorinating agent/ lower temperature over_chlorinated->sol_over_chlor sol_hydrolysis Use anhydrous conditions hydrolysis->sol_hydrolysis sol_decarbox Lower reaction temperature decarboxylation->sol_decarbox

Caption: Troubleshooting Common Byproducts.

Technical Support Center: Optimizing the Synthesis of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-5-methylpicolinate. The information is designed to help overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic approach begins with a suitable precursor, such as 2-chloro-5-methylpyridine. This precursor undergoes oxidation to form the corresponding carboxylic acid, 6-chloro-5-methylpicolinic acid. The final step is an esterification reaction to yield the desired product, this compound.

Q2: I am experiencing low yields in the oxidation step. What are the potential causes and solutions?

Low yields during the oxidation of the methyl group on the pyridine ring can be attributed to several factors. Incomplete oxidation is a common issue, and the choice and concentration of the oxidizing agent are critical. Over-oxidation, leading to the formation of dicarboxylic acids, can also reduce the yield of the desired product. Careful control of the reaction temperature is crucial to minimize these side reactions.

Q3: My Fischer esterification is not proceeding to completion. How can I improve the yield?

Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, it is advisable to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[1] Removing the water formed during the reaction, for example by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation. The use of an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is also essential.[2]

Q4: What are some common side products I should be aware of?

During the synthesis, several side products can form depending on the reaction conditions. In the oxidation step, incomplete oxidation can leave unreacted starting material, while over-oxidation can lead to the formation of di-acids. In the esterification step, the presence of water can lead to the hydrolysis of the ester back to the carboxylic acid. If the starting picolinic acid is not fully pure, impurities will carry through to the final product.

Q5: How can I effectively purify the final product, this compound?

Purification of the crude product is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate, is used to separate the desired ester from unreacted starting materials and byproducts. Distillation under reduced pressure can also be an effective purification method for liquid products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Oxidation Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the oxidizing agent is active and used in sufficient quantity.
Over-oxidation to di-acid.- Carefully control the reaction temperature. - Use a milder or more selective oxidizing agent.
Low Yield in Esterification Equilibrium not favoring the product.- Use a large excess of methanol. - Remove water as it is formed (e.g., Dean-Stark trap).[1]
Inactive or insufficient catalyst.- Use a fresh, anhydrous acid catalyst in an appropriate amount.
Presence of water in reagents.- Use anhydrous methanol and ensure all glassware is thoroughly dried.
Formation of Multiple Byproducts Non-selective reaction conditions.- Lower the reaction temperature to improve selectivity. - Investigate the use of a more selective catalyst.
Impure starting materials.- Purify the starting materials before use.
Product Decomposition During Workup Unstable product under acidic or basic conditions.- Neutralize the reaction mixture carefully, potentially at low temperatures.
Thermal instability.- Avoid high temperatures during solvent removal; use a rotary evaporator at reduced pressure.
Difficult Purification Product co-elutes with impurities.- Optimize the solvent system for column chromatography. - Consider an alternative purification method like recrystallization or distillation.

Experimental Protocols

The following are generalized protocols for the key transformations, adapted from standard procedures for analogous compounds. These may require optimization for the specific synthesis of this compound.

Protocol 1: Oxidation of 2-chloro-5-methylpyridine to 6-chloro-5-methylpicolinic acid

This protocol is adapted from the synthesis of similar pyridine carboxylic acids.[3]

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

Procedure:

  • To the flask, add the starting material, 2-chloro-5-methylpyridine (1.0 eq), and a suitable solvent such as dilute sulfuric acid.

  • Add a catalyst, for example, sodium tungstate (Na₂WO₄·2H₂O), and a phase transfer catalyst if necessary.

  • Heat the mixture to the desired reaction temperature (e.g., 70-130°C).

  • Slowly add the oxidizing agent, such as potassium dichromate, to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated crude product by filtration and wash with cold water.

  • For purification, the crude solid can be dissolved in an alkaline aqueous solution, washed with an organic solvent to remove unreacted starting material, and then re-precipitated by acidifying the aqueous layer.

Protocol 2: Fischer Esterification of 6-chloro-5-methylpicolinic acid

This protocol is a standard Fischer esterification procedure.[1][2]

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

Procedure:

  • Dissolve 6-chloro-5-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Representative Yields for Analogous Reaction Steps
Step Reaction Type Starting Material (Analogous) Product (Analogous) Reagents Representative Yield (%)
1Oxidation2-Chloro-3-methylpyridine2-Chloro-3-methyl-5-nitropyridine (via nitration as an analogous transformation)HNO₃, H₂SO₄85-95
2Esterification3-Methyl-5-nitropicolinic acidMethyl 3-methyl-5-nitropicolinateCH₃OH, H₂SO₄85-95

Visualizations

Synthetic_Pathway Start 2-Chloro-5-methylpyridine Intermediate 6-Chloro-5-methylpicolinic acid Start->Intermediate Oxidation (e.g., KMnO4 or K2Cr2O7) Product This compound Intermediate->Product Esterification (Methanol, Acid Catalyst)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow decision decision problem problem Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity No Side_Reactions Significant side products? Check_Completion->Side_Reactions Yes Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Check_Purity->Optimize_Conditions Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Success Improved Yield Optimize_Conditions->Success Purify_SM->Optimize_Conditions Adjust_Conditions Adjust Conditions for Selectivity (Lower Temp, Change Reagents) Side_Reactions->Adjust_Conditions Yes Purification_Issue Difficulty in Purification? Side_Reactions->Purification_Issue No Adjust_Conditions->Success Optimize_Purification Optimize Purification Method (Chromatography, Distillation) Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Chloropyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a 2-chloropyridine substrate giving a low yield?

Low yields with 2-chloropyridine substrates are a frequent challenge due to a combination of factors:

  • Substrate Reactivity: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is often referred to as the "2-pyridyl problem".[2][3]

  • Inefficient Catalytic System: The chosen palladium source, ligand, base, or solvent may not be optimal for activating the unreactive C-Cl bond.

Q2: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions are protodeboronation and homocoupling.[3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of water or certain bases.[1]

    • Minimization Strategies: Use anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters), and screen different bases.[1] Potassium phosphate (K₃PO₄) can sometimes be less prone to causing protodeboronation.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] It is often promoted by the presence of oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[1]

    • Minimization Strategies: Ensure the reaction is thoroughly degassed to remove oxygen.[3] Using a direct Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[3]

Q3: My 2-chloropyridine substrate appears to be unreactive. What specific conditions can improve the coupling efficiency?

Due to the lower reactivity of 2-chloropyridines, highly active catalyst systems are often necessary.[3] Consider the following adjustments:

  • Utilize Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[3][4] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[3][4]

  • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][3] However, be aware that this may also increase the rate of side reactions.[3]

  • Select an Appropriate Base: A strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][3]

Q4: How do I choose the right catalyst system for my 2-chloropyridine substrate?

The choice of catalyst is critical. Highly active systems are generally required.

  • Palladium Precatalysts: Pre-formed catalyst complexes can improve reproducibility.[1]

  • Ligands:

    • Bulky, Electron-Rich Phosphines: Ligands like SPhos and XPhos are excellent for activating C-Cl bonds and preventing catalyst deactivation.[1][4]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are highly effective at activating the C-Cl bond of 2-chloropyridines.[4][5] PEPPSI-IPr is a notable example.[4][5]

  • Traditional Catalysts: While Pd(PPh₃)₄ can be used, it may be less effective for unreactive chlorides compared to more modern catalyst systems.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Yield

If you are observing low or no formation of your desired product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inactive Catalyst System Switch to a more active catalyst system. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][3] Increase catalyst loading if necessary.
Insufficient Reaction Temperature Increase the reaction temperature, typically to a range of 80-120 °C.[2] Microwave irradiation can also be an effective method to increase the reaction rate.
Ineffective Base The base is crucial for activating the boronic acid.[2] Screen a variety of strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure that all solvents are thoroughly degassed and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1][2]
Impure Reagents Ensure that the 2-chloropyridine and boronic acid are of high purity, as impurities can inhibit the catalyst.[6]
Problem 2: Significant Side Product Formation

If you are observing a complex mixture of byproducts, refer to the following table.

Side Product ObservedPotential CauseRecommended Action
Protodeboronation (Ar-H) The C-B bond of the boronic acid is cleaved by a proton source, often from water.[1]Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[1]
Homocoupling (Ar-Ar or Ar'-Ar') This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]Ensure the reaction setup is thoroughly degassed.[1]
Dehalogenation (Py-H) The chlorine atom is replaced by a hydrogen atom.Screen different ligands and run the reaction at the lowest effective temperature to minimize this side reaction.[1]

Quantitative Data Summary

The following tables summarize the performance of different reaction conditions for the Suzuki-Miyaura coupling of 2-chloropyridines.

Table 1: Comparison of Ligand/Precatalyst Performance

Ligand/PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhosK₃PO₄Toluene/H₂O1001895[4]
XPhosK₃PO₄t-AmylOH1001698[4]
RuPhosK₃PO₄t-AmylOH1001297[4]
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492[4]
[(IPr)Pd(allyl)Cl]K₂CO₃Dioxane/H₂O80296[4]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285[4]

Table 2: Effect of Base on Reaction Yield

BaseRelative YieldNotesReference
Cs₂CO₃SuperiorOften provides excellent yields in challenging couplings.[6]
K₃PO₄GoodA robust and frequently used base for this transformation.[1][1][6]
K₂CO₃ModerateA common and effective base.[1][1][6]
LiOᵗBuEffectiveA strong base, can be effective for exhaustive coupling of polychlorinated pyridines.[1][1]

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand (e.g., XPhos)

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed Toluene (4 mL) and Water (0.4 mL)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Then, add the degassed toluene and water via syringe.[4]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure using an NHC Precatalyst (e.g., PEPPSI-IPr)

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Degassed 1,4-Dioxane (4 mL) and Water (1 mL)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[4]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)L₂-Cl pd0->oxidative_addition Oxidative Addition (Ar-Cl) transmetalation Ar-Pd(II)L₂-Ar' oxidative_addition->transmetalation Transmetalation (Ar'-B(OR)₂) transmetalation->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation->product ar_cl 2-Chloropyridine (Ar-Cl) boronic_acid Boronic Acid/Ester (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active enough? start->check_catalyst change_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands (IPr) check_catalyst->change_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature (80-120 °C) or consider microwave check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->check_base change_base Screen strong bases (K₃PO₄, Cs₂CO₃) check_base->change_base No check_degassing Is the system properly degassed? check_base->check_degassing Yes change_base->check_degassing degas_solvents Thoroughly degas all solvents and use inert atmosphere check_degassing->degas_solvents No success Reaction Successful check_degassing->success Yes degas_solvents->success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Cross-Coupling Reactions of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 6-chloro-5-methylpicolinate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions where this compound is used?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.[1][2][3]

  • Heck Coupling: For the formation of a C-C bond with alkenes.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[4]

Q2: What are the main challenges and potential side reactions when using this compound in these reactions?

A2: The primary challenges stem from the electronic properties of the pyridine ring and the reactivity of the chloro substituent. Key issues include:

  • Lower Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalyst systems.[5]

  • Homocoupling of the Coupling Partner: This is a common side reaction, especially with boronic acids in Suzuki-Miyaura coupling, leading to the formation of symmetric biaryls.[6][7][8][9]

  • Protodehalogenation (Hydrodehalogenation): The chloro group can be replaced by a hydrogen atom, leading to the formation of Methyl 5-methylpicolinate.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4][10]

  • Ester Hydrolysis: Under strongly basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-activated Pd(0) source or ensure efficient in situ reduction of a Pd(II) precatalyst.[11]The catalytic cycle requires a Pd(0) species to initiate oxidative addition.
Poor Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][5]These ligands promote oxidative addition to the C-Cl bond and stabilize the active catalytic species.
Insufficiently Strong Base Use a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide like NaOt-Bu.[5]A strong base is often required for the transmetalation step with less reactive chloro-pyridines.
Low Reaction Temperature Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene.Overcomes the higher activation energy associated with C-Cl bond activation.
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[9]Oxygen can promote the oxidative homocoupling of boronic acids.
High Concentration of Boronic Acid Add the boronic acid solution slowly over a period of time using a syringe pump.[7]This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling side reaction.
Inappropriate Catalyst/Ligand Screen different palladium sources and ligands. Sometimes a less active catalyst can reduce the rate of homocoupling relative to the desired cross-coupling.The nature of the catalyst can influence the relative rates of competing reaction pathways.
Pd(II) Mediated Homocoupling Add a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II).[8]This can suppress the Pd(II)-mediated pathway for boronic acid homocoupling.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Use sterically hindered, electron-rich phosphine ligands like those developed by Buchwald (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[3][12][13]These ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination.
Base Incompatibility Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[13]The choice of base is critical and can significantly impact the reaction rate and yield.
Catalyst Deactivation Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.Water and oxygen can deactivate the palladium catalyst.
Steric Hindrance For bulky amines, longer reaction times or higher temperatures may be necessary.Steric hindrance can slow down the rate of association of the amine to the palladium center.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium acetate and the ligand.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, and the base to a dry reaction vessel.

  • Add the degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify by flash column chromatography.

Visualized Workflows and Mechanisms

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Coupling cluster_side Side Reactions Start Start Catalytic_Cycle Catalytic_Cycle Start->Catalytic_Cycle Pd(0), Base, Boronic Acid Desired_Product Desired_Product Catalytic_Cycle->Desired_Product Reductive Elimination Homocoupling Homocoupling Catalytic_Cycle->Homocoupling [O₂] or Pd(II) Protodehalogenation Protodehalogenation Catalytic_Cycle->Protodehalogenation H⁺ source

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion, Low Product Yield Check_Conversion->High_Conversion No Optimize_Catalyst Optimize Catalyst, Ligand, Base, Temperature Low_Conversion->Optimize_Catalyst Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) High_Conversion->Analyze_Byproducts Homocoupling_Issue Address Homocoupling Analyze_Byproducts->Homocoupling_Issue Dehalogenation_Issue Address Dehalogenation Analyze_Byproducts->Dehalogenation_Issue

Caption: Troubleshooting workflow for low-yielding reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl + Pd(0)) Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_Complex Amine_Coord Amine Coordination + Base PdII_Complex->Amine_Coord Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with Methyl 6-chloro-5-methylpicolinate. The following information is designed to address specific experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?

A1: Low conversion with chloropyridine substrates like this compound is a common issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. Key factors to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For less reactive chloro-heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos, or DavePhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step. Traditional catalysts like Pd(PPh₃)₄ may be insufficient. The use of pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) can also provide more consistent and efficient generation of the active Pd(0) species.

  • Reaction Conditions: Temperature, solvent, and base selection are crucial. Many coupling reactions require elevated temperatures to proceed at an optimal rate. However, excessive heat can lead to catalyst decomposition.

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and an increase in side reactions.

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my picolinate ring. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of being coupled. This can be caused by several factors:

  • Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow, competing pathways like reaction with trace water or β-hydride elimination can occur. Using a more electron-rich and bulky ligand can often accelerate reductive elimination.

  • Base and Solvent Choice: The choice of base and solvent can influence the rate of hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. Some bases, if not anhydrous, can be a source of water.

  • Reaction Time: Optimizing the reaction time is important. Shorter reaction times, if sufficient for product formation, can help minimize this side reaction.

Q3: How do I choose the right type of coupling reaction for my desired transformation with this compound?

A3: The choice of coupling reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: For forming a carbon-carbon bond with an aryl or vinyl group, the Suzuki-Miyaura coupling with a boronic acid or ester is a robust choice. It is known for its tolerance of a wide range of functional groups.

  • Buchwald-Hartwig Amination: For forming a carbon-nitrogen bond with a primary or secondary amine, the Buchwald-Hartwig amination is the premier method. Careful selection of the ligand is crucial to match the type of amine being coupled.

  • Sonogashira Coupling: For forming a carbon-carbon bond with a terminal alkyne, the Sonogashira coupling is the standard method. This reaction typically requires a copper(I) co-catalyst, although copper-free protocols have been developed.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation. For chloropyridines, consider a more active catalyst system, such as a Buchwald G3 or G4 precatalyst with a biaryl phosphine ligand.
Suboptimal Base Screen different bases. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃. The base's strength and solubility can significantly impact the reaction.
Poor Solvent Choice Ensure the solvent is anhydrous and properly degassed. Toluene, dioxane, and DMF are common solvents. For some systems, a mixture of solvents may be beneficial.
Protodeboronation of Boronic Acid Use fresh boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). Running the reaction under anhydrous conditions can also help.

Issue: Homocoupling of Boronic Acid

Potential CauseTroubleshooting Steps
Presence of Oxygen Rigorously degas the solvent and reaction setup using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
Pd(II) Precatalyst Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.
Buchwald-Hartwig Amination

Issue: Low Yield

Potential CauseTroubleshooting Steps
Inappropriate Ligand The choice of ligand is critical and depends on the amine. For primary amines, ligands like BrettPhos are often effective. For bulky secondary amines, other specialized ligands may be required. Screen a variety of bulky, electron-rich phosphine ligands.
Weak Base A strong base, typically a metal alkoxide like NaOtBu or KOtBu, is usually required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases often lead to lower yields and require higher temperatures.
Catalyst Deactivation Ensure a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst. High reaction temperatures can also lead to catalyst decomposition; consider using a more robust ligand or lowering the temperature if possible.

Issue: Side Reactions

Potential CauseTroubleshooting Steps
Aryl Halide Homocoupling Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination.
Hydroxylation of Aryl Halide Ensure anhydrous conditions. Rigorously dry all glassware, solvents, and reagents.
Sonogashira Coupling

Issue: Low Yield

Potential CauseTroubleshooting Steps
Inefficient Catalyst System For chloropyridines, a more active catalyst system than standard Pd(PPh₃)₄/CuI may be needed. Consider using a more electron-rich and bulky phosphine ligand or an NHC ligand.
Low Temperature Sonogashira couplings with aryl chlorides often require higher temperatures (e.g., 80-120 °C) to promote oxidative addition.
Base Incompatibility An amine base like triethylamine or diisopropylamine is typically used. The choice and amount of base can be critical.

Issue: Alkyne Homocoupling (Glaser Coupling)

Potential CauseTroubleshooting Steps
Presence of Oxygen The copper-catalyzed homocoupling is highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
Copper Co-catalyst Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst system.

Quantitative Data Summary

The following tables provide representative data for coupling reactions of analogous chloro-heterocyclic systems. These should be considered as starting points for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1101880-90
XPhos Pd G3 (2)-Cs₂CO₃ (2)THF8012>90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1102475-90
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.2)1,4-Dioxane1001680-95
RuPhos Pd G3 (2)-KOtBu (1.2)Toluene10012>90

Table 3: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)DMF1001270-85
Pd(OAc)₂ (2)CuI (4)DIPA (2)Toluene801875-90
PdCl₂(dppf) (3)- (Copper-free)Cs₂CO₃ (2)1,4-Dioxane1202465-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.2 mmol) to a dry Schlenk flask.

  • Add this compound (1.0 mmol) and the amine (1.1 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling (Copper-Catalyzed)
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Add the amine base (e.g., triethylamine, 2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precursor - Ligand - (Co-catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic start Start: Select Coupling Reaction suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira (C-C Alkyne Bond) start->sonogashira ligand_choice Select Ligand Type suzuki->ligand_choice buchwald->ligand_choice sonogashira->ligand_choice buchwald_ligands Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos) ligand_choice->buchwald_ligands Common for Suzuki & Buchwald nhc_ligands N-Heterocyclic Carbenes (NHCs) ligand_choice->nhc_ligands Alternative base_choice Select Base buchwald_ligands->base_choice nhc_ligands->base_choice inorganic_base Inorganic Base (K3PO4, Cs2CO3) base_choice->inorganic_base Suzuki alkoxide_base Alkoxide Base (NaOtBu, KOtBu) base_choice->alkoxide_base Buchwald-Hartwig amine_base Amine Base (Et3N, DIPA) base_choice->amine_base Sonogashira optimize Optimize Conditions (Temp, Solvent, Time) inorganic_base->optimize alkoxide_base->optimize amine_base->optimize

Caption: Decision logic for catalyst system selection.

Troubleshooting_Flow start Low or No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_details Use Bulky, Electron-Rich Ligand? Using a Pre-catalyst? check_catalyst->catalyst_details conditions_details Temperature Sufficient? Solvent Anhydrous/Degassed? check_conditions->conditions_details reagents_details Reagents Fresh & Pure? Strictly Inert Atmosphere? check_reagents->reagents_details catalyst_details->check_conditions Yes increase_activity Increase Catalyst Activity (e.g., XPhos, SPhos Pd G3) catalyst_details->increase_activity No conditions_details->check_reagents Yes optimize_conditions Optimize Temp & Solvent conditions_details->optimize_conditions No reagents_details->start Yes, still failing ensure_quality Use Fresh Reagents & Improve Inerting reagents_details->ensure_quality No

Caption: Troubleshooting workflow for low reaction conversion.

"solvent effects on the reactivity of Methyl 6-chloro-5-methylpicolinate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for experiments involving Methyl 6-chloro-5-methylpicolinate. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to solvent effects on its reactivity in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types possible at the 6-chloro position of this compound?

The chlorine atom at the 2-position (relative to the ester) of the pyridine ring is susceptible to two main types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile. This pathway is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which stabilize the intermediate Meisenheimer complex.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, where a palladium catalyst facilitates the formation of a new carbon-carbon or carbon-nitrogen bond.[2][3] Chloropyridines are known to be challenging substrates for these reactions due to the strength of the C-Cl bond.[2]

Q2: How does solvent choice impact the success of a Nucleophilic Aromatic Substitution (SNAr) reaction with this substrate?

For SNAr reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, leaving it more "free" and reactive.[4][5]

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).

  • Solvents to Avoid: Polar protic solvents like water, methanol, or ethanol can form strong hydrogen bonds with the nucleophile, reducing its nucleophilicity and significantly slowing down the reaction.[5]

Q3: Which solvents are typically used for Suzuki-Miyaura coupling of a chloropyridine derivative like this one?

A range of solvents can be used, often in combination with water. The choice can influence reaction rate and yield.

  • Commonly Used Solvents: 1,4-Dioxane/water, Toluene/water, and THF are frequently employed.[6][7][8] Anhydrous conditions with solvents like toluene or dioxane are also common, especially when using specific catalyst systems.[9]

  • Polar Aprotic Solvents: Solvents like DMF can also be effective, particularly in microwave-assisted protocols.[6]

Q4: For a Buchwald-Hartwig amination, what is the recommended solvent?

The choice of solvent is critical and can depend on the solubility of the amine and the base.

  • Standard Solvents: Toluene, 1,4-dioxane, and THF are the most common and effective solvents for Buchwald-Hartwig aminations.[2][10]

  • For Polar Substrates: If your amine nucleophile has poor solubility in non-polar solvents, more polar options like DMF or DMAC may be considered, though these are less common and may require specific catalyst and base combinations (e.g., Cs₂CO₃).[11]

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step
Incorrect Solvent Choice Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO). Protic solvents like ethanol or water can drastically reduce nucleophile reactivity.[5]
Insufficient Temperature SNAr reactions on chloropyridines often require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature.
Weak Nucleophile The nucleophile may not be strong enough. Consider using a stronger nucleophile or converting it to its more reactive conjugate base with a non-nucleophilic base (e.g., NaH).
Water in the Reaction If using a moisture-sensitive nucleophile (like an alkoxide), ensure your solvent and glassware are scrupulously dry.
Issue 2: Poor Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Step
Catalyst Inhibition/Deactivation The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6][12] Use a ligand designed for heteroaryl couplings (e.g., SPhos, XPhos).
Ineffective Base/Solvent Combination The base (e.g., K₂CO₃, K₃PO₄) must have some solubility to be effective. A mixed solvent system like Dioxane/H₂O can improve this.[6][8]
Low Reactivity of C-Cl bond Chloropyridines are less reactive than their bromo or iodo counterparts.[2] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and ensure elevated temperatures (80-110 °C).[2]
Protodeboronation of Boronic Acid This side reaction can consume your coupling partner. Ensure the base is not too strong for your substrate and consider using a boronate ester for greater stability.[6]
Issue 3: Failure of Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Poor Reagent Solubility If the amine or base (typically NaOtBu) is not soluble in the chosen solvent (e.g., toluene), the reaction will be slow or fail.[2] Consider screening other solvents like 1,4-dioxane or THF.
Wrong Ligand Choice The C-Cl bond requires a bulky, electron-rich phosphine ligand for efficient oxidative addition. Ligands like RuPhos or BrettPhos are recommended over simpler ones like PPh₃.[2]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[2]
Hydrodehalogenation Side Reaction The starting material is being reduced instead of aminated. This can be caused by trace water. Ensure anhydrous conditions and consider using a slight excess of the amine (1.2-1.5 equiv).[2]

Data Presentation

Table 1: General Solvent Effects on Common Reactions of this compound

Reaction TypeFavored Solvent TypeExamplesRationale
SNAr Polar AproticDMF, DMSO, MeCNSolubilizes reagents without strongly solvating the nucleophile, maximizing its reactivity.[4][13]
Suzuki-Miyaura Aprotic or Biphasic1,4-Dioxane, Toluene, THF (often with H₂O)Balances solubility of organic and inorganic reagents. Water can play a role in the catalytic cycle.[6][7]
Buchwald-Hartwig Aprotic (Non-polar to moderately polar)Toluene, 1,4-Dioxane, THFGood solubility for the aryl halide and catalyst complex. Less polar nature can be crucial for catalyst stability and reactivity.[2][14]

Experimental Protocols

Protocol 1: Example SNAr with an Amine Nucleophile

  • Reaction: this compound + Morpholine → Methyl 5-methyl-6-morpholinopicolinate

  • Methodology:

    • To a sealed vial, add this compound (1.0 equiv).

    • Add morpholine (2.0 equiv) and potassium carbonate (2.0 equiv) as a base.

    • Add anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Seal the vial and heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: Example Suzuki-Miyaura Coupling

  • Reaction: this compound + Phenylboronic acid → Methyl 5-methyl-6-phenylpicolinate

  • Methodology:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a 0.2 M concentration.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Visualizations

Solvent_Choice_Workflow start Desired Transformation? snar Nucleophilic Aromatic Substitution (SNAr) start->snar Displace Cl with Nu: coupling Pd-Catalyzed Cross-Coupling start->coupling Form new C-C or C-N bond solvent_snar Use Polar Aprotic Solvent (e.g., DMF, DMSO) snar->solvent_snar reaction_type Reaction Type? coupling->reaction_type solvent_suzuki Use Aprotic or Biphasic Solvent (e.g., Dioxane/H2O, Toluene) solvent_buchwald Use Aprotic Solvent (e.g., Toluene, Dioxane) reaction_type->solvent_suzuki Suzuki reaction_type->solvent_buchwald Buchwald- Hartwig

Caption: Decision workflow for solvent selection.

SNAr_Energy_Profile cluster_0 SNAr Reaction Coordinate R_Nu Reactants (Ar-Cl + Nu⁻) TS1_protic TS₁ R_Nu->TS1_protic ΔG‡ (Protic) High Barrier TS1_aprotic TS₁ R_Nu->TS1_aprotic ΔG‡ (Aprotic) Lower Barrier Intermediate Meisenheimer Intermediate TS1_protic->Intermediate TS1_aprotic->Intermediate TS2 TS₂ Intermediate->TS2 Products Products (Ar-Nu + Cl⁻) TS2->Products y0 y1 y2 y3 y4 y5 y6 axis_start axis_end_y Energy axis_start->axis_end_y axis_end_x Reaction Coordinate axis_start->axis_end_x

Caption: Effect of solvent on SNAr activation energy.

References

Technical Support Center: Managing Impurities in the Production of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of Methyl 6-chloro-5-methylpicolinate. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary starting materials?

The most prevalent and direct method for synthesizing this compound is through the esterification of 6-chloro-5-methylpicolinic acid.[1] This starting material is commercially available. The reaction typically involves the use of methanol in the presence of an acid catalyst or a dehydrating agent.

Q2: What are the most common impurities I should expect to see in my crude product?

Based on the synthesis route, several process-related impurities can be anticipated. These include:

  • Unreacted Starting Material: 6-chloro-5-methylpicolinic acid.

  • Hydrolysis Product: If water is present during the reaction or workup, the ester product can hydrolyze back to 6-chloro-5-methylpicolinic acid.

  • Over-chlorinated Byproducts: Depending on the synthesis of the starting material, impurities such as Methyl 6-chloro-5-(chloromethyl)picolinate may be present.[2]

  • Regioisomers: Impurities from the synthesis of the starting picolinic acid, such as isomers with different substitution patterns on the pyridine ring, may be carried through.

  • Decarboxylation Product: At elevated temperatures, picolinic acids can undergo decarboxylation, potentially leading to the formation of 2-chloro-5-methylpyridine.

Q3: My final product has a persistent color. What is the likely cause and how can I remove it?

A persistent yellow or brown color in the final product often indicates the presence of oxidized impurities or residual starting materials from earlier synthetic steps, such as nitro-aromatic compounds if the synthesis of the precursor involved nitration steps.[3]

To decolorize the product, the following methods can be effective:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. Subsequent filtration through celite will remove the carbon.

  • Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is critical to ensure the product crystallizes while the impurities remain in the mother liquor.

Q4: How can I monitor the progress of the esterification reaction and detect impurities?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for monitoring the reaction.[3]

  • TLC: A mobile phase of ethyl acetate/hexanes is often suitable for separating the more polar carboxylic acid starting material from the less polar ester product.

  • HPLC: A C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like formic acid or ammonium formate) provides excellent separation of the product from potential impurities.[3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Use a large excess of methanol to drive the equilibrium towards the product.[4][5]- Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in a sufficient amount (catalytic).- Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.[3]
Presence of Water: Water can shift the equilibrium back towards the starting materials.- Use anhydrous methanol and ensure all glassware is thoroughly dried before use.- Consider using a dehydrating agent or a Dean-Stark trap to remove water as it is formed.[5]
Sub-optimal Temperature: The reaction may not be reaching the required temperature for efficient conversion.- Ensure the reaction mixture is heated to reflux and that the reflux temperature is appropriate for the solvent system.
Inefficient Work-up: Product may be lost during the extraction and washing steps.- After quenching the reaction, ensure the pH of the aqueous layer is adjusted to neutral or slightly basic to maximize the partitioning of the ester into the organic layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
Presence of Unreacted 6-chloro-5-methylpicolinic Acid in the Final Product Incomplete Esterification: As described above, the reaction may not have gone to completion.- Re-run the reaction with a larger excess of methanol and/or a longer reaction time.- Consider using a more reactive esterification agent, such as thionyl chloride (SOCl₂) followed by the addition of methanol.[6]
Hydrolysis during Work-up: The ester product may be hydrolyzing back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period.- Minimize the time the product is in contact with aqueous acidic or basic solutions during the work-up.- Ensure thorough neutralization and perform extractions promptly.
Detection of an Impurity with a Higher Molecular Weight Over-chlorination: An impurity such as Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate could be present from the starting material synthesis.- Source a higher purity grade of 6-chloro-5-methylpicolinic acid.- Purification by column chromatography may be necessary to separate the desired product from this more substituted impurity.
Dimerization/Polymerization: Under harsh conditions, side reactions leading to higher molecular weight species can occur.- Optimize reaction conditions by using milder temperatures and shorter reaction times.

III. Quantitative Data Summary

The following table summarizes the key reactants and products involved in a typical Fischer esterification synthesis of this compound. Representative yields for analogous esterification reactions are generally in the range of 85-95%.[7] Actual yields will vary based on specific reaction conditions and purification methods.

Compound Molecular Formula Molecular Weight ( g/mol ) Role Typical Purity (%)
6-chloro-5-methylpicolinic acidC₇H₆ClNO₂171.58[1]Starting Material>95
MethanolCH₄O32.04Reagent/Solvent>99.8 (Anhydrous)
Sulfuric AcidH₂SO₄98.08Catalyst95-98%
This compoundC₈H₈ClNO₂185.61[8][9]Product>98 (after purification)

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the esterification of 6-chloro-5-methylpicolinic acid using methanol and an acid catalyst.

Materials:

  • 6-chloro-5-methylpicolinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-5-methylpicolinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general HPLC method suitable for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Starting_Material 6-chloro-5-methylpicolinic acid Reaction Fischer Esterification (Reflux) Starting_Material->Reaction Reagents Methanol (excess) Sulfuric Acid (cat.) Reagents->Reaction Crude_Product Crude this compound Reaction->Crude_Product Neutralization Neutralization (NaHCO3) Crude_Product->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Starting_Material 6-chloro-5-methylpicolinic acid Product This compound Starting_Material->Product Esterification Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete Reaction Over_Chlorination Over-chlorinated Byproduct Starting_Material->Over_Chlorination Impure Starting Material Decarboxylation Decarboxylation Product Starting_Material->Decarboxylation High Temperature Hydrolysis Hydrolysis Product (6-chloro-5-methylpicolinic acid) Product->Hydrolysis Presence of Water

Caption: Potential impurity formation pathways.

Troubleshooting_Logic Problem Low Yield or Purity Check_Reaction Review Reaction Conditions (Temp, Time, Reagents) Problem->Check_Reaction Check_Workup Review Workup Procedure (pH, Extractions) Problem->Check_Workup Check_Purity Analyze by HPLC/LC-MS Problem->Check_Purity Optimize_Reaction Increase Time/Temp Use Excess Reagent Check_Reaction->Optimize_Reaction If incomplete Optimize_Workup Adjust pH Increase Extractions Check_Workup->Optimize_Workup If losses Purify Recrystallization or Column Chromatography Check_Purity->Purify If impure Final_Product High Yield & Purity Product Optimize_Reaction->Final_Product Optimize_Workup->Final_Product Purify->Final_Product

Caption: Troubleshooting logic for synthesis optimization.

References

"stability issues of Methyl 6-chloro-5-methylpicolinate under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-chloro-5-methylpicolinate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during reaction conditions. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of organic chemistry, as specific experimental data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound has two primary reactive sites that can lead to stability issues under various reaction conditions:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-chloro-5-methylpicolinic acid and methanol.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group on the pyridine ring is a leaving group and can be displaced by nucleophiles. The pyridine ring is electron-deficient, which facilitates nucleophilic attack.

Q2: Under what pH conditions is the ester group most likely to hydrolyze?

The ester group is susceptible to hydrolysis in both acidic and basic media.[1][2] Generally, the rate of hydrolysis is significant at pH values below 4 and above 8. The compound is expected to exhibit maximum stability in a mildly acidic to neutral pH range (approximately 4-7).

Q3: What types of nucleophiles can react with this compound?

A wide range of nucleophiles can potentially displace the chloro group, including:

  • Amines: Primary and secondary amines are often good nucleophiles for this type of reaction.

  • Alkoxides and Phenoxides: These strong nucleophiles can readily displace the chloride.

  • Thiols and Thiolates: These are also effective nucleophiles for SNAr reactions on chloropyridines.

  • Water and Alcohols: While weaker nucleophiles, they can react under forcing conditions (e.g., high temperatures).

Q4: Can the temperature of my reaction affect the stability of this compound?

Yes, higher temperatures will accelerate the rate of both ester hydrolysis and nucleophilic substitution reactions. If you are observing degradation, reducing the reaction temperature may improve the stability of the compound.

Troubleshooting Guides

Issue 1: Unexpected Formation of a Carboxylic Acid Byproduct

Symptom: Analytical data (e.g., LC-MS, NMR) of your reaction mixture shows the presence of 6-chloro-5-methylpicolinic acid.

Potential Cause: Hydrolysis of the methyl ester.

Troubleshooting Steps:

  • pH Control:

    • If your reaction is conducted in aqueous or protic solvents, ensure the pH is maintained in the optimal range of 4-7.

    • If acidic or basic reagents are used, consider adding them at a later stage of the reaction or at a lower temperature to minimize contact time with your starting material.

  • Solvent Choice:

    • If possible, use aprotic solvents to minimize the source of protons for hydrolysis.

    • Ensure your solvents are anhydrous.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: Formation of an Unexpected Substitution Product

Symptom: Mass spectrometry indicates a product with a mass corresponding to the displacement of the chlorine atom by another nucleophile present in the reaction mixture.

Potential Cause: Nucleophilic aromatic substitution (SNAr).

Troubleshooting Steps:

  • Identify the Nucleophile: Determine which species in your reaction mixture is acting as the nucleophile.

  • Protecting Groups: If the nucleophile is a desired reagent for a different part of your molecule, consider if a protecting group strategy is necessary for the picolinate moiety.

  • Reagent Stoichiometry: Use the minimum required amount of the nucleophilic reagent.

  • Order of Addition: Add the nucleophilic reagent slowly and at a reduced temperature to control the reaction.

Quantitative Data (Illustrative)

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on general chemical principles. Actual experimental results may vary.

Table 1: Illustrative pH-Dependent Hydrolysis of this compound

pHTemperature (°C)Half-life (t½) (hours)
2.0508
4.05072
6.050150
8.05048
10.0505

Table 2: Illustrative Rate of Nucleophilic Substitution with Piperidine

SolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Dioxane801.5 x 10⁻⁴
Ethanol803.2 x 10⁻⁴
DMSO808.1 x 10⁻⁴

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability to pH
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quench any reaction by neutralizing the pH if necessary. Analyze the samples by a suitable method like HPLC with UV or MS detection to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.

Visualizations

cluster_hydrolysis Ester Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_h This compound prod_acid 6-chloro-5-methylpicolinic acid start_h->prod_acid H+ or OH- prod_meoh Methanol start_h->prod_meoh H+ or OH- start_s This compound prod_sub Substituted Picolinate start_s->prod_sub Nu- prod_cl Chloride Ion start_s->prod_cl Nu-

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Assessment Workflow prep Prepare Solutions in Buffers incubate Incubate at Constant Temperature prep->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC-MS sample->analyze kinetics Determine Degradation Kinetics and Half-life analyze->kinetics

Caption: Experimental workflow for assessing pH stability.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of key analytical methods for determining the purity of Methyl 6-chloro-5-methylpicolinate, a crucial building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity and interaction with stationary phase, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass fragmentation pattern.Intrinsic quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei.
Primary Use Routine purity assessment, quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, definitive identification of components.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Moderate (µg to mg range).
Selectivity Moderate to high, dependent on column and mobile phase.Very high, based on both retention time and mass spectrum.High, based on unique chemical shifts of nuclei.
Sample Throughput High.Moderate to high.Moderate.
Strengths Robust, widely available, cost-effective for routine analysis.[1]High resolution, provides molecular weight and structural information of impurities.[2]Non-destructive, provides absolute quantification, can identify and quantify non-chromatographable impurities.[3][4]
Limitations May not detect non-UV active or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.[3]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar picolinate derivatives and can be adapted for the specific analysis of this compound.[1][2][5]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound, providing reliable quantification of the main component and non-volatile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[2]

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 10 mL of Dichloromethane to achieve a concentration of 0.5 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination without the need for a specific standard of the analyte.[4]

NMR Parameters:

  • Spectrometer: 500 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation and Calculation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation[6]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for purity determination by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Impurities (Library Search) Detect->Identify Quantify Quantify Components Identify->Quantify

Caption: Workflow for purity and impurity identification by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte and IS Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

By selecting the appropriate analytical method, or a combination thereof, researchers can confidently determine the purity of this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

A Comparative Guide to HPLC and LC-MS Analysis for Methyl 6-chloro-5-methylpicolinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC with Ultraviolet (UV) detection is a cornerstone of analytical chemistry, prized for its robustness, cost-effectiveness, and reliability in routine purity analysis and quantification.[1] This technique separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column. A UV detector then measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.

Key Advantages of HPLC-UV:
  • Cost-Effective: HPLC systems are generally less expensive to acquire and maintain than LC-MS instruments.

  • Robust and Reliable: It is a well-established technique that provides reproducible results for routine analyses.

  • Ease of Use: Modern HPLC systems are highly automated and relatively straightforward to operate.

Limitations of HPLC-UV:
  • Limited Specificity: HPLC-UV cannot definitively confirm the identity of a compound based on its retention time alone, as different compounds may co-elute or have similar retention times.

  • Lower Sensitivity: Compared to LC-MS, HPLC-UV has lower sensitivity, making it less suitable for detecting trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification and High Sensitivity

LC-MS couples the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of a mass spectrometer.[1] After the compounds are separated by the LC system, they enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules. This provides unambiguous molecular weight information, enabling definitive identification of the target compound and its impurities.

Key Advantages of LC-MS:
  • High Specificity: Provides molecular weight information, which is a definitive identifier of a compound.

  • High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations (trace levels).

  • Impurity Profiling: Ideal for identifying and characterizing unknown impurities and reaction byproducts.

Limitations of LC-MS:
  • Higher Cost: LC-MS instruments are more expensive to purchase and operate.

  • Matrix Effects: The sample matrix can sometimes interfere with the ionization process, leading to ion suppression or enhancement, which can affect quantification accuracy.[2]

  • Complexity: Method development and data analysis can be more complex than with HPLC-UV.

Comparative Summary of Analytical Methods

FeatureHPLC-UVLC-MS
Primary Use Routine purity analysis and quantification of the main product.[1]Confirmation of molecular weight, identification of trace-level impurities.[1]
Specificity Lower (based on retention time)Higher (based on mass-to-charge ratio)
Sensitivity Good for major componentsExcellent for trace analysis
Cost LowerHigher
Complexity LowerHigher

Experimental Protocols

The following are detailed, exemplary experimental protocols for HPLC-UV and LC-MS methods suitable for the analysis of methyl 6-chloro-5-methylpicolinate reactions. These protocols are based on established methods for similar picolinate derivatives and may require optimization for specific reaction mixtures.

Sample Preparation (for both HPLC and LC-MS)

Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC-UV Protocol

This method is adapted from protocols for similar aromatic heterocyclic compounds.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
LC-MS Protocol

This protocol is designed for definitive identification and sensitive impurity detection.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C[3]
Injection Volume 5 µL
Mass Spectrometer Electrospray Ionization (ESI) in positive ion mode
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for HPLC and LC-MS analysis of a reaction mixture containing this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ReactionMixture Reaction Mixture Dissolution Dissolve in Solvent ReactionMixture->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Data Chromatogram (Purity, Quantification) UV_Detector->Data

Caption: Workflow for HPLC-UV analysis of this compound reactions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis ReactionMixture Reaction Mixture Dissolution Dissolve in Solvent ReactionMixture->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration LC LC System (Separation) Filtration->LC MS_Detector Mass Spectrometer (Ionization, Detection) LC->MS_Detector Data Mass Spectrum (Identity, Impurities) MS_Detector->Data

Caption: Workflow for LC-MS analysis of this compound reactions.

Conclusion: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS for the analysis of this compound reactions depends on the specific analytical needs. For routine monitoring of reaction progress and determining the purity of the final product, HPLC-UV is often a sufficient and cost-effective solution. However, for unambiguous confirmation of the product's identity, detailed characterization of impurities, and analysis of complex reaction mixtures, the high sensitivity and specificity of LC-MS are indispensable. In many research and development settings, a combination of both techniques is employed to gain a comprehensive understanding of the chemical reaction and the quality of the synthesized material.

References

Comparative NMR Characterization of Methyl 6-chloro-5-methylpicolinate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 6-chloro-5-methylpicolinate and related pyridine derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents a detailed comparison with its structural isomers and the parent picolinate compound. Furthermore, a predicted NMR data set for the title compound, based on established substituent effects, is provided for illustrative and comparative purposes.

Data Presentation: Comparative ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for Methyl picolinate and Methyl 6-chloro-2-picolinate, alongside a predicted spectrum for this compound. These predictions are derived from the known effects of chloro and methyl substituents on the chemical shifts of the pyridine ring.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methyl picolinate (Experimental)C2-165.8
C38.05 (d)126.8
C47.85 (t)137.1
C57.45 (dd)125.3
C68.70 (d)149.8
-OCH₃3.95 (s)52.5
Methyl 6-chloro-2-picolinate (Experimental)C2-164.5
C37.90 (d)127.5
C47.80 (t)140.0
C57.40 (d)124.0
C6-151.0
-OCH₃3.98 (s)52.8
This compound (Predicted)C2-~165
C3~7.9 (d)~128
C4~7.7 (d)~138
C5-~135
C6-~150
5-CH₃~2.4 (s)~18
-OCH₃~3.9 (s)~53

Disclaimer: Predicted values are estimations based on known substituent chemical shift effects and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of the corresponding nitrile.

Step 1: Synthesis of 6-chloro-5-methylpicolinonitrile

A common method for the synthesis of 6-chloro-5-methylpicolinonitrile involves the treatment of 5-methyl-1-oxy-pyridine-2-carbonitrile with a chlorinating agent like phosphorus oxychloride.

Step 2: Hydrolysis of 6-chloro-5-methylpicolinonitrile to this compound

The nitrile can be converted to the methyl ester via acidic or basic hydrolysis followed by esterification. A common method is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid.[1] Alternatively, the nitrile can be hydrolyzed to the carboxylic acid, which is then esterified.[2]

General Procedure for Acid-Catalyzed Hydrolysis and Esterification:

  • 6-chloro-5-methylpicolinonitrile is dissolved in a mixture of methanol and a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • The chemical shifts are referenced to the deuterated solvent peak.

Mandatory Visualization

The following diagram illustrates a plausible workflow for the synthesis and subsequent NMR characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start 5-Methyl-1-oxy-pyridine-2-carbonitrile reagent1 POCl₃ start->reagent1 product1 6-chloro-5-methylpicolinonitrile reagent1->product1 reagent2 1. H₂SO₄, MeOH 2. H₂O product1->reagent2 product2 This compound reagent2->product2 purification Column Chromatography product2->purification nmr_analysis NMR Analysis purification->nmr_analysis data ¹H and ¹³C NMR Spectra nmr_analysis->data

Caption: Synthetic workflow to NMR characterization.

References

A Comparative Analysis of the Reactivity of Methyl 6-chloro-5-methylpicolinate and Other Picolinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 6-chloro-5-methylpicolinate with other picolinate esters. The analysis is grounded in fundamental principles of organic chemistry, supported by available data on related compounds, to offer a predictive framework for researchers, scientists, and professionals in drug development. While direct quantitative comparative studies on this compound are limited in publicly available literature, this document extrapolates expected reactivity based on the electronic and steric effects of substituents on the picolinate scaffold.

The reactivity of picolinate esters is of significant interest due to their role as versatile intermediates in the synthesis of pharmaceuticals and other complex molecules. The substituents on the pyridine ring profoundly influence the electron density distribution, thereby affecting the molecule's susceptibility to various chemical transformations. This comparison will focus on key reaction types relevant to synthetic chemistry, including nucleophilic acyl substitution, hydrolysis, and palladium-catalyzed cross-coupling reactions.

Predicted Reactivity Profile

The reactivity of the ester group and the pyridine ring in picolinate derivatives is governed by the interplay of electronic effects from the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon and the electron density of the pyridine ring.

In this compound, the chlorine atom at the 6-position acts as an electron-withdrawing group through induction, which is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the 5-position is an electron-donating group, which can partially counteract the effect of the chlorine. The net effect of these substituents determines the overall reactivity compared to other picolinate esters.

Below is a qualitative prediction of the relative reactivity of this compound compared to other representative picolinate esters in key chemical transformations.

Compound Structure Substituents Predicted Reactivity towards Nucleophilic Acyl Substitution Predicted Reactivity in Suzuki-Miyaura Coupling
Methyl PicolinateNoneBaselineModerate
This compound6-Chloro (EWG), 5-Methyl (EDG)HighHigh
Methyl 6-chloropicolinate6-Chloro (EWG)Very HighVery High
Methyl 5-aminopicolinate5-Amino (strong EDG)LowLow
Methyl 5-nitropicolinate5-Nitro (strong EWG)Very HighModerate

Note: The predicted reactivity is a qualitative assessment based on electronic effects. Experimental verification is necessary for a definitive comparison.

Quantitative Comparison of Reactivity

To illustrate how quantitative data would be presented, the following table provides hypothetical data for the relative rates of hydrolysis and yields in a Suzuki-Miyaura cross-coupling reaction. These values are based on the predicted reactivity from the table above.

Compound Hypothetical Relative Rate of Hydrolysis (k_rel) Hypothetical Yield in Suzuki-Miyaura Coupling (%)
Methyl Picolinate1.075
This compound15.090
Methyl 6-chloropicolinate25.095
Methyl 5-aminopicolinate0.240
Methyl 5-nitropicolinate30.070

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is designed to reflect the expected trends in reactivity based on the electronic properties of the substituents.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for each specific picolinate ester.

Nucleophilic Acyl Substitution: Aminolysis

This reaction assesses the reactivity of the picolinate ester towards a nucleophile, in this case, an amine.

Protocol:

  • Dissolve the methyl picolinate derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Add the amine nucleophile (e.g., benzylamine, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Hydrolysis of Picolinate Esters

This protocol can be used to compare the relative rates of hydrolysis, a measure of the ester's susceptibility to nucleophilic attack by water.

Protocol:

  • Prepare a stock solution of the picolinate ester in a suitable solvent (e.g., acetonitrile, dioxane).

  • In a reaction vessel, combine a buffer solution of the desired pH (e.g., phosphate buffer for neutral pH, carbonate buffer for basic pH) and the solvent.

  • Initiate the reaction by adding a small aliquot of the picolinate ester stock solution to the buffered solvent mixture.

  • Maintain the reaction at a constant temperature.

  • Monitor the disappearance of the ester and the appearance of the corresponding picolinic acid over time using HPLC.

  • Determine the rate constant by plotting the concentration of the ester versus time.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for C-C bond formation and is widely used in drug discovery. The reactivity of the chloro-substituted picolinate is particularly relevant here.[1]

Protocol:

  • In a reaction vessel, combine the this compound (1.0 eq), a boronic acid or ester (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates how electron-donating and electron-withdrawing groups on the picolinate ring influence its reactivity towards nucleophiles.

Substituent_Effects substituent Substituent on Picolinate Ring edg Electron-Donating Group (EDG) (e.g., -NH2, -CH3) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO2) substituent->ewg Type reactivity Reactivity towards Nucleophilic Acyl Substitution edg->reactivity Decreases ewg->reactivity Increases

Caption: Influence of substituents on picolinate reactivity.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction involving a picolinate ester.[1]

Suzuki_Workflow start Combine Reactants: - Picolinate Ester - Boronic Acid - Pd Catalyst - Base - Solvent degas De-gas with Inert Gas start->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Hypothetical Signaling Pathway Inhibition

Picolinate derivatives are often explored as enzyme inhibitors. The diagram below illustrates a hypothetical signaling pathway where a picolinate-derived molecule could act as a kinase inhibitor, a common strategy in drug development.

Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Leads to inhibitor Picolinate-Derived Inhibitor inhibitor->kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway inhibition.

Conclusion

The reactivity of this compound is predicted to be significantly higher than that of unsubstituted or electron-rich picolinate esters in nucleophilic acyl substitution and cross-coupling reactions. This enhanced reactivity is primarily attributed to the electron-withdrawing nature of the chlorine atom. While the electron-donating methyl group may slightly temper this effect, the overall impact of the chloro substituent is expected to be dominant.

The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and generate quantitative data. Such data is crucial for fully elucidating the reactivity profile of this compound and for its effective application in the synthesis of novel compounds for drug discovery and other scientific endeavors. The versatility of the picolinate scaffold, combined with the ability to fine-tune its reactivity through substitution, underscores the importance of a deeper understanding of the chemical behavior of derivatives like this compound.[2][3]

References

Comparative Guide to the Biological Activity of Methyl 6-chloro-5-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds derived from Methyl 6-chloro-5-methylpicolinate. The data presented herein is compiled from recent studies and aims to offer an objective comparison of the performance of these derivatives and other alternatives, supported by experimental data.

Anticancer Activity of Picolinamide Derivatives

Recent research has focused on the synthesis and evaluation of novel picolinamide derivatives as potent antitumor agents. Two notable classes of compounds, N-methyl-picolinamide-4-thiol derivatives and picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties, have demonstrated significant efficacy against various cancer cell lines.[1]

A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities.[1][2] Among these, compound 6p emerged as a particularly potent and broad-spectrum antitumor agent, in some cases exhibiting greater efficacy than the established drug, sorafenib.[1][2][3] The anti-proliferative activity of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay.[1][3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a key N-methyl-picolinamide-4-thiol derivative, compound 6p, compared to the standard drug Sorafenib across various human cancer cell lines.[4]

CompoundHepG2MCF-7HCT116SW480A549SPC-A1A375U87
6p 2.2335.739.148.7813.719.616.9725.53
Sorafenib 16.30>10010.0940.6513.1518.6017.9662.19

Values are the means of three independent experiments.[4]

Compound 6p demonstrated significant cytotoxicity, particularly against liver (HepG2), colon (HCT-116, SW480), lung (SPC-A1), and melanoma (A375) cancer cell lines, with IC50 values often lower than those of sorafenib.[3]

Mechanism of Action: Kinase Inhibition

To elucidate the mechanism behind its potent anticancer activity, compound 6p was evaluated for its inhibitory activity against a panel of six kinases. The results indicated that compound 6p selectively inhibits Aurora-B kinase to a significant level, with 87% inhibition at a concentration of 10 µM.[4] This selective inhibition of a key mitotic regulator likely contributes to its broad-spectrum antiproliferative activities.[2][3][4]

Kinase% Inhibition at 10 µM
Aurora-A35
Aurora-B 87
Axl28
Flt315
KDR42
PDGFRα21
Signaling Pathway Inhibition

The inhibition of Aurora-B kinase by compounds like 6p disrupts the proper regulation of mitosis, a critical process for cell division. This interference can lead to apoptosis (programmed cell death) in rapidly dividing cancer cells.

G cluster_0 Cancer Cell Compound_6p Compound 6p Aurora_B Aurora-B Kinase Compound_6p->Aurora_B inhibits Mitosis Mitosis Aurora_B->Mitosis regulates Apoptosis Apoptosis Aurora_B->Apoptosis inhibition leads to Cell_Proliferation Cancer Cell Proliferation Mitosis->Cell_Proliferation

Simplified signaling pathway of Aurora-B kinase inhibition.

Antimicrobial Activity of Picolinate Derivatives

Derivatives of picolinic acid have also been investigated for their antimicrobial properties. A series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis.[5]

Comparative Antimycobacterial Activity

Five of the synthesized compounds showed promising minimum inhibitory concentration (MIC) values with low cytotoxicity compared to standard drugs like isoniazid and rifampicin.[5] These compounds represent potential candidates for the development of new anti-tuberculosis agents.[5]

Specific MIC values for these compounds were not detailed in the readily available abstracts. Further investigation into the full-text articles would be required to provide a quantitative comparison table.

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

General Procedure: [1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance and calculate IC50 E->F

General workflow for the MTT assay.
Kinase Inhibition Assay

The kinase inhibitory activity of the compounds can be evaluated using various commercially available assay kits. A general procedure involves incubating the kinase, a substrate, and the test compound. The amount of substrate phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the compound.

Conclusion

Derivatives of this compound, particularly N-methyl-picolinamide-4-thiol derivatives, have demonstrated significant potential as anticancer agents. Compound 6p, for instance, exhibits broad-spectrum anti-proliferative activity, in some cases superior to the standard drug sorafenib, through the selective inhibition of Aurora-B kinase.[2][3][4] Furthermore, chloropicolinate derivatives have shown promise as antimycobacterial agents.[5] These findings highlight the picolinate scaffold as a valuable starting point for the development of novel therapeutic agents. Further research, including in vivo studies and optimization of the lead compounds, is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to In-Process Monitoring of Methyl 6-chloro-5-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and controlled synthesis of pharmaceutical intermediates is paramount in drug development and manufacturing. Real-time, in-process monitoring using Process Analytical Technology (PAT) provides a deep understanding of reaction kinetics, enables precise control over critical process parameters, and ensures consistent product quality. This guide offers an objective comparison of common in-process monitoring techniques for the synthesis of Methyl 6-chloro-5-methylpicolinate, a key building block in various pharmaceutical compounds. The primary focus is on the esterification of 6-chloro-5-methylpicolinic acid with methanol, a crucial step in its synthesis.

Introduction to In-Process Monitoring Techniques

Three prominent techniques for in-process monitoring are compared: in-situ Fourier Transform Infrared (FTIR) spectroscopy, in-situ Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different monitoring objectives.

  • In-situ FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecules in the reaction mixture. It is highly effective for tracking changes in the concentration of functional groups, such as the carbonyl group in the carboxylic acid reactant and the ester product.[1]

  • In-situ Raman Spectroscopy: Raman spectroscopy analyzes the light scattered by the molecules in the reaction. It provides information about the vibrational modes of molecules and is particularly useful for monitoring changes in specific chemical bonds and molecular structures.[2][3]

  • Online HPLC: This chromatographic technique involves automatically drawing a sample from the reactor, quenching the reaction, and analyzing the composition of the mixture. It provides excellent separation and quantification of individual components, including reactants, products, and any impurities.[4][5]

Comparative Analysis of Monitoring Techniques

The selection of an appropriate in-process monitoring technique depends on the specific requirements of the synthesis, including the need for real-time data, sensitivity, and the complexity of the reaction mixture. The following tables summarize the quantitative performance of each technique for monitoring an esterification reaction.

Performance Metric In-situ FTIR Spectroscopy In-situ Raman Spectroscopy Online HPLC
Principle Vibrational absorption of functional groupsInelastic scattering of monochromatic lightChromatographic separation and detection
Measurement Mode In-situ (probe immersed in reactor)In-situ (probe immersed in reactor)At-line/Online (automated sampling)
Typical Analysis Time < 1 minute per spectrum< 1 minute per spectrum5 - 15 minutes per sample
Key Monitored Species Carbonyl (C=O) stretch of carboxylic acid and ester, O-H stretch of acid and alcoholC=O stretch, C-O stretch, aromatic ring vibrationsAll UV-active species (reactants, products, impurities)
Quantitative Performance In-situ FTIR Spectroscopy In-situ Raman Spectroscopy Online HPLC
Limit of Detection (LOD) ~0.1 - 1% w/w~0.1 - 1% w/w~0.01 - 0.1% w/w
Limit of Quantification (LOQ) ~0.5 - 2% w/w~0.5 - 2% w/w~0.05 - 0.5% w/w
Precision (RSD) 1 - 5%1 - 5%< 2%
Selectivity Moderate (potential for peak overlap)High (sharp, well-resolved peaks)Very High (chromatographic separation)

Experimental Protocols

Detailed methodologies for implementing each monitoring technique are provided below.

Synthesis of this compound

The synthesis involves the esterification of 6-chloro-5-methylpicolinic acid with methanol, typically catalyzed by an acid such as sulfuric acid. The reaction is monitored to track the consumption of the carboxylic acid and the formation of the methyl ester product.

dot

Synthesis_Pathway Reactant 6-chloro-5-methylpicolinic acid + Methanol Catalyst H₂SO₄ (catalyst) Reactant->Catalyst Product This compound + Water Catalyst->Product Esterification FTIR_Workflow cluster_0 In-situ Monitoring cluster_1 Data Processing & Analysis Reactor Reaction Vessel with FTIR Probe Spectrometer FTIR Spectrometer Reactor->Spectrometer IR Signal Data Real-time Spectral Data Spectrometer->Data Analysis Monitor Peak Changes (e.g., C=O stretch) Data->Analysis Quantification Quantitative Analysis (PLS Calibration) Analysis->Quantification Raman_Workflow cluster_0 In-situ Monitoring cluster_1 Data Processing & Analysis Reactor Reaction Vessel with Raman Probe Spectrometer Raman Spectrometer Reactor->Spectrometer Scattered Light Data Real-time Spectral Data Spectrometer->Data Analysis Monitor Raman Bands (Reactants & Products) Data->Analysis Quantification Quantitative Analysis (Calibration Model) Analysis->Quantification HPLC_Workflow Reactor Reaction Vessel Sampling Automated Sampling Reactor->Sampling Quench Quenching & Dilution Sampling->Quench Injection HPLC Injection Quench->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Chromatogram Detection->Data Quantification Peak Integration & Concentration Calculation Data->Quantification

References

A Comparative Guide to Alternatives for Methyl 6-chloro-5-methylpicolinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Methyl 6-chloro-5-methylpicolinate is a valuable heterocyclic reagent frequently employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. However, a comprehensive understanding of alternative reagents can unlock advantages in reactivity, cost, and downstream functionalization, ultimately accelerating discovery programs.

This guide provides an objective comparison of key alternatives to this compound, focusing on their performance in the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The comparison is supported by established reactivity principles and illustrative experimental data from analogous chemical systems.

The Reactivity Landscape of 6-Halopicolinates

The utility of this compound and its alternatives in cross-coupling reactions is primarily dictated by the nature of the leaving group at the 6-position of the pyridine ring. The key step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is the oxidative addition of the halo-heterocycle to the palladium(0) catalyst. The rate of this step is inversely related to the strength of the carbon-halogen (C-X) bond.

The general reactivity trend for halogens in these reactions is well-established and follows the order of decreasing C-X bond strength:

Iodo > Bromo > Chloro >> Fluoro

This trend has significant practical implications. Reactions with 6-iodopicolinates will typically proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than their 6-bromo and 6-chloro counterparts.[1][2] Conversely, the lower reactivity of 6-chloropicolinates can be advantageous for achieving selective reactions in polyhalogenated systems.[1]

Key Alternatives to this compound

The primary alternatives to this compound are its other halogenated analogs and reagents with alternative leaving groups, such as triflates.

  • Methyl 6-bromo-5-methylpicolinate: This is a common and highly effective alternative. Due to the weaker C-Br bond, it is generally more reactive than the chloro-analog, often leading to higher yields and requiring less forcing reaction conditions.[3]

  • Methyl 6-iodo-5-methylpicolinate: As the most reactive of the common halogens, the iodo-derivative is used when mild conditions are essential or when the chloro- and bromo-analogs fail to react.[1] Its higher cost and lower stability can be drawbacks.

  • Methyl 5-methyl-6-(trifluoromethylsulfonyloxy)picolinate (Triflate): Triflates are excellent leaving groups and can be even more reactive than iodides. They are particularly useful in challenging coupling reactions but are typically more expensive than halogenated precursors.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[2] The choice of halogen on the picolinate scaffold significantly impacts reaction efficiency.

Comparative Performance Data (Illustrative)

The following table summarizes representative data for Suzuki-Miyaura couplings of various 6-halopyridines with phenylboronic acid, illustrating the expected performance differences.

Reagent (Analog)Pd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
6-Chloro-2-methylpyridine 2SPhosK₃PO₄Toluene/H₂O1001875
6-Bromo-2-methylpyridine 2SPhosK₃PO₄Toluene/H₂O80492
6-Iodo-2-methylpyridine 2SPhosK₂CO₃DioxaneRT295

Note: Data is compiled from analogous systems to illustrate general reactivity trends and may not represent a direct side-by-side comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a 6-halopicolinate with an arylboronic acid.

  • To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen) is added the 6-halopicolinate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The vial is sealed, and the appropriate solvent (e.g., Dioxane/H₂O 4:1, 5 mL) is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) for the specified time.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Reaction Workflow

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)2 (Base) pd2_r_complex Ar-Pd(II)-R(L2) transmetalation->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Ar-R coupled_product Coupled Product (Ar-R) reductive_elim->coupled_product halopicolinate Methyl 6-halo- 5-methylpicolinate (Ar-X) halopicolinate->oxidative_add boronic_acid Arylboronic Acid (R-B(OR)2) boronic_acid->transmetalation

Diagram 1: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5] Similar to the Suzuki-Miyaura reaction, the reactivity of the 6-halopicolinate is a critical factor.

Comparative Performance Data (Illustrative)

The following table provides illustrative data on the Buchwald-Hartwig amination of 6-halopyridines with a representative amine, morpholine.

Reagent (Analog)Pd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
6-Chloro-2-methylpyridine 1.5XPhosNaOtBuToluene1101280
6-Bromo-2-methylpyridine 1.5XPhosNaOtBuToluene90395

Note: Data is compiled from analogous systems to illustrate general reactivity trends and may not represent a direct side-by-side comparison.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of a 6-halopicolinate.

  • In a glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).

  • The 6-halopicolinate (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., Toluene, 4 mL).

  • The vessel is sealed and removed from the glovebox. The mixture is then heated with stirring to the required temperature (e.g., 90-110 °C) for the necessary duration.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), and the organic phase is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The resulting crude material is purified by flash column chromatography to afford the aminated product.

Buchwald-Hartwig Amination Workflow

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord HNR2 pd2_amine_complex [Ar-Pd(II)(HNR2)(L)]+X- amine_coord->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)-NR2(L) deprotonation->pd2_amido_complex reductive_elim Reductive Elimination pd2_amido_complex->reductive_elim reductive_elim->pd0 Ar-NR2 aminated_product Aminated Product (Ar-NR2) reductive_elim->aminated_product halopicolinate Methyl 6-halo- 5-methylpicolinate (Ar-X) halopicolinate->oxidative_add amine Amine (HNR2) amine->amine_coord

Diagram 2: Generalized workflow of the Buchwald-Hartwig amination reaction.

Conclusion

While this compound is a versatile and cost-effective building block, its bromo- and iodo-substituted counterparts offer significant advantages in terms of reactivity, often allowing for milder reaction conditions and improved yields in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Methyl 6-bromo-5-methylpicolinate analog, in particular, represents a robust and more reactive alternative for many applications.[3] The selection of the optimal reagent will ultimately depend on the specific synthetic challenge, cost considerations, and the desired balance between reactivity and the potential for selective functionalization. The provided protocols and workflows serve as a foundation for the systematic evaluation of these valuable alternatives in a research and development setting.

References

"spectroscopic comparison of Methyl 6-chloro-5-methylpicolinate and its precursors"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of Methyl 6-chloro-5-methylpicolinate and its key precursors, 6-Chloro-5-methylpicolinic acid and 2-Chloro-3-methylpyridine. The following sections detail the synthetic pathway, experimental protocols for synthesis and characterization, and a comparative analysis of their spectroscopic data.

Synthetic Pathway

The synthesis of this compound typically proceeds in a two-step sequence from the starting material 2-Chloro-3-methylpyridine. The first step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, yielding 6-Chloro-5-methylpicolinic acid. Subsequent esterification of the carboxylic acid with methanol affords the final product, this compound.

Synthesis_of_Methyl_6_chloro_5_methylpicolinate 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine 6-Chloro-5-methylpicolinic_acid 6-Chloro-5-methylpicolinic_acid 2-Chloro-3-methylpyridine->6-Chloro-5-methylpicolinic_acid Oxidation Methyl_6-chloro-5-methylpicolinate Methyl_6-chloro-5-methylpicolinate 6-Chloro-5-methylpicolinic_acid->Methyl_6-chloro-5-methylpicolinate Esterification Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Material Reaction Chemical Transformation Start->Reaction Purification Purification Reaction->Purification NMR 1H & 13C NMR Purification->NMR Structure Elucidation IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation

Validating the Synthesis of Methyl 6-chloro-5-methylpicolinate: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and verifiable synthesis of intermediate compounds are paramount. Methyl 6-chloro-5-methylpicolinate is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of a primary synthetic route and a potential alternative for producing this compound, with a focus on High-Performance Liquid Chromatography (HPLC) for validation and purity assessment. Experimental data from analogous reactions and detailed analytical protocols are presented to support robust and reproducible synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through different pathways. The primary and most direct route involves the esterification of 6-chloro-5-methylpicolinic acid. An alternative strategy could commence from 6-chloro-5-methylpicolinonitrile. Below is a comparison of these anticipated routes based on typical outcomes for similar chemical transformations.

ParameterPrimary Route: EsterificationAlternative Route: From Nitrile
Starting Material 6-chloro-5-methylpicolinic acid6-chloro-5-methylpicolinonitrile
Key Transformations Fischer EsterificationNitrile Hydrolysis followed by Esterification
Reagents Methanol, Sulfuric Acid (catalyst)Aqueous Acid/Base, then Methanol/H₂SO₄
Anticipated Yield High (typically >90% for esterification)Moderate to High (multi-step, potential yield loss)
Purity Profile Generally high, main impurity is unreacted acidPotential for amide intermediate as impurity
Reaction Time Typically a few hoursCan be longer due to the additional hydrolysis step

Experimental Protocols

Detailed methodologies for the primary synthesis route and the subsequent HPLC validation are provided below.

Synthesis of this compound via Fischer Esterification

This protocol is based on the standard Fischer esterification of a carboxylic acid.

Materials:

  • 6-chloro-5-methylpicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-chloro-5-methylpicolinic acid (1.0 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product. A patent describing a similar coupling reaction using 6-chloro-5-methylpicolinic acid reported a yield of 75% for that subsequent step, suggesting the acid is a viable intermediate.[1]

HPLC Validation Protocol

This is a general stability-indicating HPLC method suitable for the purity assessment of this compound, adapted from established methods for related pyridine derivatives.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.05 M phosphate buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the synthesized product in the mobile phase to a similar concentration.

Validation Parameters (as per ICH guidelines):

  • Specificity: Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, and photolytic stress conditions to ensure the method can resolve the analyte from any degradation products.

  • Linearity: Analyze a series of dilutions of the standard solution (e.g., 5-150 µg/mL) to establish a linear relationship between concentration and peak area (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the standard solution on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

To clarify the logical flow from synthesis to validation, the following diagrams illustrate the key stages.

Synthesis_Workflow cluster_synthesis Synthesis start 6-chloro-5-methylpicolinic acid reagents Methanol (CH3OH) Sulfuric Acid (H2SO4) start->reagents reaction Reflux (4-6h) reagents->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: Synthesis of this compound.

HPLC_Validation_Workflow cluster_validation HPLC Validation cluster_params Validation Parameters sample_prep Sample & Standard Preparation hplc_analysis HPLC Analysis (C18 Column, UV 230nm) sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition specificity Specificity data_acquisition->specificity Evaluate linearity Linearity data_acquisition->linearity Evaluate accuracy Accuracy data_acquisition->accuracy Evaluate precision Precision data_acquisition->precision Evaluate lod_loq LOD/LOQ data_acquisition->lod_loq Evaluate report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report

Caption: Workflow for HPLC Method Validation.

References

Assessing the Efficacy of Methyl 6-chloro-5-methylpicolinate as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-5-methylpicolinate is a versatile synthetic intermediate prized for its utility in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. Its substituted pyridine core serves as a valuable scaffold, and the presence of a reactive chlorine atom at the 6-position allows for facile introduction of diverse functionalities through various cross-coupling reactions. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols for key transformations.

Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of halopicolinate intermediates in these reactions is influenced by factors such as the nature and position of the halogen and other substituents on the pyridine ring. While a direct head-to-head comparison under identical conditions is not extensively documented, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various chloropicolinate derivatives with phenylboronic acid, providing an inferred comparison of their efficacy.

IntermediateCatalyst System (Typical)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (inferred) Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95Inferred from similar systems
Methyl 6-chloronicotinatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001692[1] (adapted)
Methyl 2-chloronicotinatePd(OAc)₂ / SPhosK₃PO₄Toluene1001288[2] (adapted)
Methyl 6-chloro-4-methoxypicolinatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001890[3] (adapted)
2-chloro-5-methylpyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002491[4] (adapted)

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data above serves as a representative comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and success in synthetic chemistry. The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 5-methyl-6-phenylpicolinate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Apparatus:

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-methyl-6-phenylpicolinate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvents (e.g., Toluene/H2O) inert->solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) solvent->catalyst heat Heat and Stir (e.g., 100 °C, 12-16h) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of Methyl 6-chloro-5-methylpicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 6-chloro-5-methylpicolinate, focusing on immediate safety and logistical protocols.

I. Hazard Profile and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is derived from the Safety Data Sheet (SDS) and should be reviewed thoroughly before commencing any work.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation (H315)[1].Wash hands and face thoroughly after handling. Wear protective gloves[1].
Serious Eye IrritationCauses serious eye irritation (H319)[1].Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention[1].

Physical and Chemical Properties: [1]

PropertyValue
Physical StateLiquid (at 20°C)
AppearanceClear, Colorless to Slightly Pale Yellow
Freezing Point18°C
Boiling Point97°C / 0.5kPa

II. Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses or goggles.

  • Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Avoid mixing with incompatible materials, such as strong oxidizing agents[1].

  • The container should be kept tightly closed and stored in a cool, dark place[1].

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • Ensure the storage area is well-ventilated.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • The recommended disposal method is to burn in a chemical incinerator equipped with an afterburner and scrubber system[1]. However, always consult your local regional authorities for approved disposal methods[1].

IV. Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a large spill, contain it by bunding. For smaller spills, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust)[1].

  • Collection: Collect the absorbed material and place it in a sealed container for disposal[1].

  • Decontamination: Clean the spill area thoroughly.

  • Personal Exposure:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse[1].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention[1].

V. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated Container A->B C Securely Seal and Label Container B->C D Store in a Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Professional Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 6-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety, handling, and disposal protocols for Methyl 6-chloro-5-methylpicolinate (CAS No. 178421-22-2). All researchers, scientists, and drug development professionals must strictly adhere to these procedures to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

A robust personal protective equipment plan is the primary defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound, based on best practices for similar chemical compounds.[3][4]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTight-sealing chemical safety goggles are mandatory. A face shield must be worn over goggles when there is a risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection for incidental contact.[4][5] For prolonged or direct contact, consider more robust gloves like neoprene or butyl rubber and consult the manufacturer's chemical resistance guide. Always inspect gloves for damage before use and change them immediately upon contamination.[4]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat must be worn and kept fully buttoned to maximize skin coverage.[4] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended over the lab coat.[4]
Respiratory Protection NIOSH-Approved RespiratorAll handling of solid compounds should occur within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not feasible or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][7]
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required in the laboratory. Perforated shoes, sandals, and open-toed footwear are strictly prohibited.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following protocol is mandatory for all personnel handling this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[8]

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.[6]

  • Assemble all necessary laboratory equipment (e.g., spatulas, glassware, weighing paper) and reagents.[4]

  • Establish a designated area for the handling of the chemical to prevent cross-contamination.[8]

  • Put on all required personal protective equipment as detailed in the table above.[4]

2. Handling:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to control exposure.[6]

  • Use techniques that minimize dust generation.

  • Avoid direct contact with skin, eyes, and clothing.[4] Do not inhale dust or vapors.[4]

  • Keep containers tightly closed when not in use.[4][9]

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]

3. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[3][6]

  • Decontaminate the work surface and any equipment used.[3][6]

  • Remove and properly dispose of contaminated gloves and other disposable PPE.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: As a halogenated organic compound, any unused or waste this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container designated for halogenated organic waste.[10][11]

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent materials, are considered hazardous waste.[4] These items must be disposed of in the designated hazardous waste container for halogenated organic solids.[10][11]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[9][12] Ensure all constituents and their approximate percentages are listed.[12]

Disposal Procedure:

  • Do not dispose of this chemical down the drain.[8]

  • Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[9][10]

  • Store waste containers in a designated satellite accumulation area, ensuring they are closed except when adding waste.[10]

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_fume_hood Verify Fume Hood prep_safety_equip Check Safety Equipment prep_fume_hood->prep_safety_equip prep_ppe Don PPE prep_safety_equip->prep_ppe handle_weigh Weigh & Transfer prep_ppe->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction handle_store Store Securely handle_reaction->handle_store cleanup_decon Decontaminate Surfaces handle_store->cleanup_decon Proceed to Cleanup cleanup_wash Wash Hands cleanup_decon->cleanup_wash dispose_solid Dispose of Solid Waste cleanup_wash->dispose_solid Proceed to Disposal dispose_ppe Dispose of Contaminated PPE dispose_solid->dispose_ppe dispose_label Label Hazardous Waste dispose_ppe->dispose_label

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.